Glucosamine-2-13C hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14ClNO5 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(213C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i3+1; |
InChI Key |
CBOJBBMQJBVCMW-NGXWWYOQSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C@H](C=O)N)O)O)O)O.Cl |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Preparation of Glucosamine-2-13C Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potential synthetic route for Glucosamine-2-13C hydrochloride, a critical isotopically labeled standard for metabolic research and drug development. The proposed methodology centers on an enzymatic approach, leveraging the specificity of glutamine:fructose-6-phosphate amidotransferase (GFAT) to introduce the 13C label at the C-2 position. This document outlines the theoretical reaction pathway, details the necessary experimental protocols, and presents expected quantitative data and characterization methods.
Introduction
Glucosamine, an amino sugar, is a fundamental precursor in the biosynthesis of glycosylated proteins and lipids.[1][2] Isotopically labeled glucosamine, particularly at the C-2 position, serves as an invaluable tracer in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry.[2] This guide details a chemo-enzymatic strategy for the synthesis of this compound, beginning with a commercially available 13C-labeled precursor.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step process, beginning with the phosphorylation of [2-13C]fructose, followed by an enzymatic amination, and concluding with dephosphorylation and purification.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| [2-13C]Fructose | Commercially Available | ≥98% |
| Hexokinase | Sigma-Aldrich | ≥10 units/mg |
| ATP, disodium salt | Sigma-Aldrich | ≥99% |
| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Commercially available or expressed | As specified |
| L-Glutamine | Sigma-Aldrich | ≥99% |
| Acid Phosphatase | Sigma-Aldrich | ≥1 unit/mg |
| Hydrochloric Acid (HCl) | Fisher Scientific | ACS Grade |
| Ethanol, 200 Proof | Decon Labs | USP Grade |
| Activated Charcoal | Sigma-Aldrich | Decolorizing |
| Dowex 50W-X8 Resin | Sigma-Aldrich | 100-200 mesh |
Step 1: Synthesis of [2-13C]Fructose-6-Phosphate
This step involves the enzymatic phosphorylation of [2-13C]fructose using hexokinase and ATP.
Procedure:
-
Dissolve [2-13C]fructose in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing a slight molar excess of ATP and a catalytic amount of MgCl2.
-
Initiate the reaction by adding hexokinase.
-
Incubate the reaction mixture at 37°C and monitor the formation of [2-13C]fructose-6-phosphate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction can be stopped by heat inactivation of the enzyme or by the addition of a protein precipitating agent.
-
The product, [2-13C]fructose-6-phosphate, can be used in the subsequent step with or without purification.
Step 2: Enzymatic Amination to [2-13C]Glucosamine-6-Phosphate
The key step of introducing the labeled amino group at the C-2 position is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT).[1][3]
Procedure:
-
To the solution containing [2-13C]fructose-6-phosphate, add L-glutamine in a slight molar excess.
-
Adjust the pH of the solution to the optimal range for GFAT activity (typically around pH 7.5).
-
Initiate the amination reaction by the addition of GFAT.
-
Incubate the mixture at 37°C. The progress of the reaction can be monitored by following the disappearance of the fructose-6-phosphate or the appearance of the glucosamine-6-phosphate product using HPLC.
-
Once the reaction is complete, terminate the enzymatic activity, for instance, by boiling the reaction mixture.
Caption: Enzymatic conversion of [2-13C]Fructose-6-Phosphate to [2-13C]Glucosamine-6-Phosphate.
Step 3: Dephosphorylation and Purification of this compound
The final step involves the removal of the phosphate group and purification of the target compound as its hydrochloride salt.
Procedure:
-
Adjust the pH of the solution containing [2-13C]glucosamine-6-phosphate to the optimal pH for acid phosphatase (typically pH 4-6).
-
Add acid phosphatase to the solution and incubate at 37°C. Monitor the dephosphorylation by TLC or HPLC.
-
After completion, inactivate the enzyme by heating.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Apply the acidified solution to a cation-exchange column (e.g., Dowex 50W-X8) pre-equilibrated with dilute HCl.
-
Wash the column with deionized water to remove any unreacted sugars and salts.
-
Elute the Glucosamine-2-13C with a gradient of hydrochloric acid.
-
Collect the fractions containing the product, which can be identified by a suitable colorimetric assay or TLC.
-
Combine the product-containing fractions and concentrate under reduced pressure to yield crystalline this compound.
-
The crystals can be further purified by recrystallization from aqueous ethanol.
Quantitative Data and Characterization
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Expected Value | Method of Analysis |
| Overall Yield | 40-60% | Gravimetric |
| Isotopic Purity | >98% | Mass Spectrometry |
| Chemical Purity | >98% | HPLC |
| ¹³C NMR (D₂O) | Shift at C-2 | ¹³C NMR Spectroscopy |
| Mass Spectrum | [M+H]⁺ ion | ESI-MS |
Characterization:
-
¹³C NMR Spectroscopy: The most definitive method to confirm the position of the isotopic label. The spectrum of the final product should show a significantly enhanced signal for the C-2 carbon compared to the natural abundance spectrum of unlabeled glucosamine hydrochloride.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the labeled product.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the chemical purity of the final product.
Caption: Workflow for purification and characterization of the final product.
Conclusion
The chemo-enzymatic approach detailed in this guide presents a viable and specific method for the synthesis of this compound. The use of glutamine:fructose-6-phosphate amidotransferase ensures the precise introduction of the 13C-labeled amino group at the C-2 position. Careful execution of the outlined experimental protocols and rigorous characterization will yield a high-purity, isotopically labeled standard essential for advanced research in metabolism and drug development.
References
Glucosamine-2-13C Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glucosamine-2-13C hydrochloride, a stable isotope-labeled form of glucosamine hydrochloride. This document furnishes its core chemical properties, details on its analysis and preparation, and insights into its role in key biological signaling pathways. The inclusion of a ¹³C isotope at the second carbon position makes it an invaluable tool for metabolic tracing and pharmacokinetic studies, allowing researchers to track its uptake, distribution, and incorporation into various biomolecules.
Core Chemical and Physical Properties
This compound is a monosaccharide derivative where the carbon atom at the second position is replaced with its stable isotope, ¹³C. This isotopic labeling is crucial for studies requiring mass differentiation from the naturally abundant ¹²C.
| Property | Value | Citation |
| Synonyms | 2-Amino-2-deoxy-D-glucose-2-13C Hydrochloride | [1] |
| Molecular Formula | ¹³C C₅H₁₃NO₅ · HCl | [1] |
| Molecular Weight | 216.625 g/mol | [1] |
| Unlabeled CAS Number | 66-84-2 | [1][2] |
Experimental Protocols
The following sections detail methodologies relevant to the preparation and analysis of glucosamine hydrochloride and its isotopologues. These protocols are foundational for researchers working with this compound.
Preparation of Glucosamine Hydrochloride from Chitin
Glucosamine hydrochloride can be prepared from the hydrolysis of chitin, a naturally abundant polymer found in the exoskeletons of crustaceans. A general procedure involves the following steps:
-
Decalcification: Raw chitinaceous material, such as crab or shrimp shells, is treated with dilute hydrochloric acid to remove calcium carbonate.
-
Hydrolysis: The resulting chitin is hydrolyzed with concentrated hydrochloric acid at elevated temperatures (e.g., 95°C for approximately 75 minutes). This process breaks the glycosidic bonds of the chitin polymer and deacetylates the N-acetylglucosamine units to yield glucosamine.
-
Decolorization and Crystallization: The hydrolysate is cooled to allow for the crystallization of glucosamine hydrochloride. The solution is then treated with activated charcoal to remove pigments and other impurities.
-
Purification: The crystals are washed with ethanol and can be further purified by recrystallization or ion-exchange chromatography to yield high-purity glucosamine hydrochloride.
Analysis in Biological Samples
1. Sample Preparation for Amino Acid Analysis:
-
Plasma samples are mixed with an equal volume of 3% (w/w) sulfosalicylic acid and incubated at 4°C for 1 hour to precipitate proteins.
-
The mixture is then centrifuged, and the supernatant containing the free amino acids is collected for analysis by an automatic amino acid analyzer.
2. LC-MS/MS Analysis in Human Plasma and Urine:
-
For pharmacokinetic studies, plasma and urine samples can be prepared for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
-
Due to the hydrophilic nature of glucosamine, pre-column derivatization with a reagent like o-phthalaldehyde (OPA) is often employed to improve chromatographic retention and detection sensitivity.
-
A typical workflow involves protein precipitation followed by derivatization of the supernatant before injection into the LC-MS/MS system.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Tracing:
-
Tissues or cells cultured with this compound can be analyzed by ¹³C NMR to trace the metabolic fate of the labeled carbon.
-
Samples, such as cartilage explants, are coarsely chopped and placed in an NMR tube with a suitable buffer (e.g., phosphate-buffered saline).
-
¹³C NMR spectra are then acquired to identify the molecules into which the ¹³C label has been incorporated.
Signaling Pathways and Biological Role
Glucosamine is a fundamental precursor in the biochemical synthesis of glycosylated proteins and lipids. Its isotopically labeled form, this compound, is instrumental in elucidating its involvement in various cellular processes.
Hexosamine Biosynthesis Pathway (HBP)
Glucosamine enters the Hexosamine Biosynthesis Pathway (HBP) and is converted to UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is a critical substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) protein modification, a post-translational modification that regulates the function of numerous cellular proteins.
Caption: Metabolic fate of Glucosamine-2-13C via the Hexosamine Biosynthesis Pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling
In human chondrocytes, glucosamine has been shown to inhibit the IL-1β-stimulated production of matrix metalloproteases (MMPs), which are involved in cartilage degradation. This inhibitory effect is mediated through the suppression of the phosphorylation of c-jun amino-terminal kinase (JNK) and p38 MAPK, key components of the MAPK signaling cascade.
Caption: Glucosamine's inhibition of the IL-1β-induced MAPK signaling pathway in chondrocytes.
Other Associated Pathways
Research also links glucosamine to other significant signaling pathways:
-
TGF-β and IGF-I Signaling: In bovine chondrocytes, glucosamine and its derivatives can influence the cellular response to growth factors like Transforming Growth Factor-β3 (TGF-β3) and Insulin-like Growth Factor-I (IGF-I), which are crucial for cartilage homeostasis.
-
Autophagy and HIF/HIF Prolyl-Hydroxylase: Glucosamine has been implicated in the regulation of autophagy and the Hypoxia-inducible factor (HIF) pathway, suggesting a role in cellular stress responses and metabolism.
Conclusion
This compound is a powerful research tool for delineating the metabolic fate and biological functions of glucosamine. Its application in tracer studies provides definitive evidence of its uptake and incorporation into tissues like articular cartilage. The insights gained from such studies are invaluable for understanding its mechanism of action and for the development of novel therapeutics for conditions such as osteoarthritis.
References
The Unseen Workhorse: A Technical Guide to 13C Natural Abundance and its Power in Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of carbon-13 (¹³C) and its critical role in modern scientific research. From its natural abundance to its application in sophisticated labeling experiments, this document provides a comprehensive overview for professionals in drug development and various scientific disciplines. We will delve into the core concepts, present detailed experimental protocols, and offer quantitative data to illuminate the power of ¹³C in elucidating metabolic pathways, quantifying protein dynamics, and accelerating drug discovery.
The Core Principle: Understanding Carbon-13
Carbon, the backbone of life, is composed of several isotopes. The most common is carbon-12 (¹²C), while carbon-13 (¹³C) is a stable, non-radioactive isotope that constitutes approximately 1.1% of all naturally occurring carbon.[1][2] This seemingly small fraction is the cornerstone of ¹³C-based labeling experiments. By introducing molecules enriched with ¹³C into biological systems, researchers can trace the path of these labeled atoms through complex metabolic networks.[3][4]
The key physical property that makes ¹³C invaluable is its nuclear spin of +1/2, which allows it to be detected by nuclear magnetic resonance (NMR) spectroscopy.[1] Furthermore, its slightly higher mass compared to ¹²C enables its differentiation and quantification by mass spectrometry (MS). These analytical techniques are the workhorses for detecting the incorporation of ¹³C into various biomolecules.
Natural Abundance and Isotopic Enrichment
The natural abundance of ¹³C is not perfectly uniform across all substances and can vary slightly depending on the source. This baseline abundance is a critical consideration in labeling experiments, where the goal is to measure the enrichment of ¹³C above this natural background. The data derived from these experiments are often expressed as mass isotopologue distributions (MIDs), which describe the fractional abundance of each isotopologue for a given metabolite.
| Parameter | Value | Reference |
| Natural Abundance of ¹³C | ~1.1% | |
| Natural Abundance of ¹²C | ~98.9% | |
| Nuclear Spin of ¹³C | +1/2 | |
| Isotopic Mass of ¹²C | 12.000000 u | |
| Isotopic Mass of ¹³C | 13.003355 u |
Key Applications in Research and Drug Development
The ability to trace carbon metabolism has profound implications across various scientific fields, particularly in understanding disease and developing new therapeutics.
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates of metabolic reactions (fluxes) within a cell. By providing cells with a ¹³C-labeled substrate, such as glucose or glutamine, and analyzing the labeling patterns of downstream metabolites, researchers can create a detailed map of cellular metabolism. This is invaluable for identifying metabolic reprogramming in diseases like cancer and for discovering novel drug targets.
-
Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for the accurate relative quantification of proteins. In SILAC, two populations of cells are cultured in media containing either the natural ("light") or ¹³C-labeled ("heavy") forms of an essential amino acid (e.g., arginine, lysine). After a period of growth, the proteins in the "heavy" cells become fully labeled. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), combined, and analyzed by mass spectrometry. The ratio of heavy to light peptides provides a precise measure of the relative abundance of each protein.
-
Drug Metabolism and Pharmacokinetics (DMPK): ¹³C-labeled compounds are instrumental in studying the metabolic fate of drugs. By administering a ¹³C-labeled drug candidate, researchers can track its absorption, distribution, metabolism, and excretion (ADME) properties, providing critical information for drug safety and efficacy assessments.
Experimental Protocols: A Step-by-Step Guide
The success of ¹³C labeling experiments hinges on meticulous experimental design and execution. Below are detailed protocols for two of the most common applications: ¹³C Metabolic Flux Analysis and SILAC.
Protocol for ¹³C Metabolic Flux Analysis (¹³C-MFA)
This protocol outlines the key steps for conducting a steady-state ¹³C-MFA experiment in cell culture.
Objective: To quantify intracellular metabolic fluxes.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose)
-
Dialyzed fetal bovine serum (if required)
-
Standard cell culture equipment (incubator, centrifuge, etc.)
-
Quenching solution (e.g., ice-cold methanol or saline)
-
Extraction solvent (e.g., 80% methanol)
-
Mass spectrometer (GC-MS or LC-MS)
Methodology:
-
Experimental Design:
-
Define the metabolic network of interest and the specific fluxes to be measured.
-
Select the appropriate ¹³C-labeled tracer based on the pathways under investigation. The choice of tracer significantly impacts the precision of the flux estimates.
-
Determine the optimal duration of the labeling experiment to ensure the cells reach a metabolic and isotopic steady state. This can be verified by measuring labeling patterns at multiple time points.
-
-
Cell Culture and Labeling:
-
Culture cells in a medium containing the ¹³C-labeled substrate. For adherent cells, seed them at a density that allows for logarithmic growth throughout the experiment.
-
Ensure complete replacement of the natural substrate with the labeled version.
-
Maintain consistent culture conditions (temperature, CO₂, etc.) to ensure metabolic steady state.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is typically achieved by aspirating the medium and adding an ice-cold quenching solution.
-
Extract intracellular metabolites using a suitable solvent. A common method involves adding a cold extraction solvent, scraping the cells, and collecting the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Prepare the metabolite extract for analysis. This may involve derivatization for GC-MS analysis.
-
Analyze the samples using GC-MS or LC-MS to determine the mass isotopologue distributions (MIDs) of the targeted metabolites.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of ¹³C and other isotopes.
-
Use specialized software (e.g., METRAN, INCA) to fit the measured MIDs to a metabolic model and estimate the intracellular fluxes.
-
Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
-
Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol provides a step-by-step guide for a typical duplex SILAC experiment.
Objective: To relatively quantify protein abundance between two experimental conditions.
Materials:
-
Cell line of interest (must be auxotrophic for the amino acids to be labeled)
-
SILAC-grade cell culture medium (deficient in the amino acids to be labeled)
-
"Light" (natural abundance) amino acids (e.g., L-Arginine, L-Lysine)
-
"Heavy" (¹³C-labeled) amino acids (e.g., [U-¹³C₆]-L-Arginine, [U-¹³C₆]-L-Lysine)
-
Dialyzed fetal bovine serum
-
Standard cell culture and proteomics equipment (mass spectrometer, etc.)
-
Lysis buffer with protease inhibitors
Methodology:
-
Adaptation Phase:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" SILAC medium supplemented with natural amino acids.
-
The second population is grown in "heavy" SILAC medium supplemented with ¹³C-labeled amino acids.
-
Passage the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids into the proteome.
-
Verify the incorporation efficiency (ideally >97%) by mass spectrometry analysis of a small cell sample.
-
-
Experimental Phase:
-
Once full incorporation is confirmed, apply the experimental conditions to the two cell populations (e.g., treat the "heavy" cells with a drug and use the "light" cells as a control).
-
Harvest the cells from both populations.
-
-
Sample Preparation:
-
Count the cells from each population and mix them in a 1:1 ratio. This early mixing minimizes experimental variability.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration of the lysate.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the proteins into peptides using a protease such as trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant) to identify the peptides and quantify the intensity of the "light" and "heavy" peptide pairs.
-
The ratio of the intensities of the heavy to light peptide pairs for a given protein reflects the relative abundance of that protein between the two experimental conditions.
-
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict the workflows of ¹³C-MFA and SILAC, as well as a simplified metabolic pathway.
Caption: Workflow for ¹³C Metabolic Flux Analysis (MFA).
Caption: Workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Caption: Tracing ¹³C from glucose through central carbon metabolism.
Conclusion
The natural abundance of ¹³C, though small, provides a powerful and safe tool for investigating the intricate workings of biological systems. The labeling experiments it enables, such as ¹³C-MFA and SILAC, offer unparalleled insights into cellular metabolism and protein dynamics. For researchers and professionals in drug development, a thorough understanding and proficient application of these techniques are essential for advancing our knowledge of disease mechanisms and for the rational design of novel therapeutics. This guide provides a solid foundation for harnessing the power of ¹³C in your research endeavors.
References
The Metabolic Journey of 13C-Labeled Glucosamine Following Oral Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of orally administered 13C-labeled glucosamine. By leveraging the precision of stable isotope labeling, researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of glucosamine with high accuracy. This document synthesizes key findings from pivotal studies, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and workflows to support further research and development in this area.
Introduction
Glucosamine, an amino sugar and a fundamental building block of glycosaminoglycans, is widely used as a dietary supplement for osteoarthritis. Understanding its metabolic journey is crucial for elucidating its mechanism of action and optimizing its therapeutic use. The use of 13C-labeled glucosamine allows for the definitive tracking of the exogenous compound, distinguishing it from the endogenous pool. This guide focuses on the metabolic pathways, quantitative distribution, and experimental methodologies associated with orally administered 13C-glucosamine.
Quantitative Data on the Metabolic Fate of Labeled Glucosamine
The following tables summarize the quantitative data from studies investigating the fate of orally administered labeled glucosamine. While direct, comprehensive human data on 13C-glucosamine is limited, data from a key canine study using 13C-glucosamine and human studies using 14C-glucosamine provide valuable insights into its absorption, tissue incorporation, and excretion.
Table 1: Tissue Distribution of ¹³C Following Oral Administration of ¹³C-Glucosamine-HCl in Dogs
| Tissue | Dog 1 (500 mg/day for 2 weeks) - % Increase in ¹³C vs. Control | Dog 2 (250 mg/day for 3 weeks) - % Increase in ¹³C vs. Control |
| Articular Cartilage | 2.3% | 1.6% |
| Liver | Highest percentage of ¹³C | Highest percentage of ¹³C |
| Spleen | < Articular Cartilage | < Articular Cartilage |
| Heart | < Articular Cartilage | < Articular Cartilage |
| Kidney | < Articular Cartilage | < Articular Cartilage |
| Skin | < Articular Cartilage | < Articular Cartilage |
| Skeletal Muscle | < Articular Cartilage | < Articular Cartilage |
| Lung | < Articular Cartilage | < Articular Cartilage |
| Costal Cartilage | < Articular Cartilage | < Articular Cartilage |
Data sourced from a study on the fate of oral glucosamine traced by 13C labeling in dogs.[1][2]
Table 2: Pharmacokinetic Parameters of Labeled Glucosamine Following Oral Administration in Humans (using ¹⁴C-glucosamine)
| Parameter | Value |
| Oral Absorption | ~90% |
| Urinary Excretion (% of administered radioactivity over 120h) | ~28% |
| Fecal Excretion (% of administered radioactivity over 120h) | <1% |
| Plasma Protein Incorporation | Radioactivity appears in plasma proteins, peaking at 8-10 hours and declining with a half-life of ~70 hours. |
| Bioavailability (AUC oral vs. IV) | ~26% |
Data is derived from pharmacokinetic studies in healthy male volunteers using 14C uniformly labeled glucosamine sulfate.[3][4] The lower bioavailability despite high absorption is attributed to a significant first-pass effect in the liver.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are synthesized protocols for key experiments in tracing the metabolic fate of 13C-glucosamine.
Animal Study Protocol for Tissue Distribution
This protocol is based on the methodology used to determine the incorporation of orally administered 13C-glucosamine into various tissues in a canine model.
-
Subject Allocation: Healthy dogs are divided into treatment and control groups.
-
¹³C-Glucosamine Administration:
-
The treatment group receives a daily oral dose of ¹³C-Glucosamine-HCl (e.g., 500 mg/dog/day).
-
The duration of administration is typically several weeks (e.g., 2-3 weeks) to allow for tissue incorporation.
-
-
Tissue Harvesting:
-
At the end of the treatment period, animals are euthanized.
-
A comprehensive set of tissues is harvested, including articular cartilage (e.g., from the tibial plateau and femoral condyles), liver, spleen, heart, kidney, skin, skeletal muscle, lung, and costal cartilage.
-
-
Sample Preparation: Tissues are processed for isotopic analysis. This may involve lyophilization and homogenization.
-
Isotopic Analysis:
-
Inductively Coupled Plasma Mass Spectroscopy (ICP-MS): To determine the percentage of ¹³C in each tissue sample with high sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence and structure of ¹³C-Glucosamine within the tissues.
-
Human Pharmacokinetic Study Protocol
This protocol is a generalized representation based on human studies using radiolabeled glucosamine.
-
Subject Recruitment: Healthy volunteers are recruited for the study.
-
Labeled Glucosamine Administration:
-
A single oral dose of labeled glucosamine (e.g., ¹³C or ¹⁴C-glucosamine sulfate) is administered.
-
-
Sample Collection:
-
Blood: Serial blood samples are collected at predefined time points (e.g., pre-dose, and multiple time points post-dose up to 120 hours). Plasma is separated and stored.
-
Urine and Feces: All urine and feces are collected for a specified period (e.g., 120 hours) post-administration.
-
-
Sample Analysis:
-
Liquid Scintillation Counting (for ¹⁴C) or Mass Spectrometry (for ¹³C): To quantify the amount of labeled glucosamine and its metabolites in plasma, urine, and feces.
-
Chromatographic Methods (e.g., LC-MS/MS): To separate and identify the parent compound and its metabolites.
-
-
Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters such as absorption rate, bioavailability, half-life, and excretion pathways.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways of glucosamine and a typical experimental workflow for a ¹³C-glucosamine study.
Metabolic Pathway of Glucosamine
Orally ingested glucosamine, after absorption, enters the hexosamine biosynthetic pathway (HBP). A key step is its conversion to glucosamine-6-phosphate, which is then acetylated and ultimately converted to UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is a critical precursor for the synthesis of glycosaminoglycans, proteoglycans, and glycoproteins.
Caption: Metabolic pathway of orally administered ¹³C-glucosamine.
Experimental Workflow for a ¹³C-Glucosamine Study
The workflow for a typical study involving orally administered ¹³C-glucosamine encompasses administration, sample collection, preparation, and analysis to determine the distribution and metabolic fate of the labeled compound.
Caption: Experimental workflow for tracing ¹³C-glucosamine.
Conclusion
The use of 13C-labeled glucosamine has provided definitive evidence that orally administered glucosamine is absorbed, distributed to various tissues, including articular cartilage, and incorporated into macromolecules such as proteoglycans. While absorption is high, significant first-pass metabolism in the liver results in moderate systemic bioavailability. The primary metabolic route involves the hexosamine biosynthetic pathway, leading to the formation of UDP-GlcNAc, a vital precursor for glycosylation reactions. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals in the field, facilitating the design of future studies to further unravel the intricate metabolic journey of glucosamine and its implications for human health.
References
- 1. The Fate of Oral Glucosamine Traced by 13C Labeling in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fate of Oral Glucosamine Traced by (13)C Labeling in the Dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of glucosamine in man. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics of glucosamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Early Research and Studies Utilizing Glucosamine-2-13C Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of early research employing Glucosamine-2-13C hydrochloride, a stable isotope-labeled monosaccharide crucial for tracing the metabolic fate of glucosamine in vivo. This document details experimental methodologies, summarizes key quantitative data, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Introduction to Glucosamine and its Isotopic Labeling
Glucosamine is an amino sugar that serves as a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs), essential components of proteoglycans found in cartilage and other connective tissues. To understand the pharmacokinetics and metabolic fate of exogenous glucosamine, stable isotope labeling is a powerful and non-radioactive method. This compound, with a carbon-13 isotope at the second carbon position, allows for the precise tracking of the glucosamine molecule and its incorporation into various tissues and biomolecules.
Synthesis of this compound
Key In Vivo Study: Tracing the Fate of Oral this compound
A pivotal early study investigated the biodistribution and incorporation of orally administered this compound in a canine model. This research provided definitive evidence that orally ingested glucosamine can be absorbed, distributed to joint tissues, and utilized by chondrocytes for proteoglycan biosynthesis.[4][5]
Experimental Design and Dosing Regimen
Two dogs were administered oral doses of 13C-GlcN-HCl. The dosing regimens were as follows:
-
Dog 1: 500 mg/day for 2 weeks
-
Dog 2: 250 mg/day for 3 weeks
Following the treatment period, various tissues, including articular cartilage, liver, spleen, heart, kidney, skin, skeletal muscle, lung, and costal cartilage, were harvested for analysis.
Quantitative Analysis of 13C Incorporation
The incorporation of the 13C label into different tissues was quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Percentage of 13C in Articular Cartilage
| Animal | Treatment Group | Increase in 13C in Articular Cartilage (compared to control) |
| Dog 1 | 500 mg/day for 2 weeks | 2.3% |
| Dog 2 | 250 mg/day for 3 weeks | 1.6% |
Table 2: Biodistribution of 13C in Various Tissues (Dog 2)
| Tissue | 12C (%) | 13C (%) |
| Liver | 98.71 | 1.29 |
| Kidney | 98.72 | 1.28 |
| Spleen | 98.73 | 1.27 |
| Lung | 98.72 | 1.28 |
| Heart | 98.72 | 1.28 |
| Costal Cartilage | 98.72 | 1.28 |
| Skeletal Muscle | 98.72 | 1.28 |
| Skin | 98.73 | 1.27 |
The results indicated that the highest concentration of the 13C label, outside of the liver (a primary site of metabolism), was found in the articular cartilage. This strongly suggests the preferential uptake and utilization of glucosamine in joint tissues.
Experimental Protocols
Sample Preparation for ICP-MS Analysis
A detailed protocol for the preparation of tissue samples for ICP-MS analysis is crucial for accurate isotope ratio measurements.
-
Tissue Digestion: Accurately weighed tissue samples are placed in Teflon centrifuge tubes. Trace metal-grade nitric acid is added, and the samples are digested at 90°C for 2 hours on a heat block.
-
Dilution: The digested samples are then diluted with high-purity water to achieve a final nitric acid concentration of 5%.
-
Analysis: The prepared solutions are analyzed using an ICP mass spectrometer equipped with a cross-flow nebulizer to measure the total elemental detection counts for 12C and 13C.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides valuable information on the chemical environment of the 13C label, confirming its incorporation into specific molecules.
-
Sample Preparation: Tissue samples (e.g., cartilage) are coarsely chopped and placed in a 5-mm diameter NMR tube with phosphate-buffered saline (PBS).
-
Data Acquisition: Broadband, proton-decoupled 13C MRS measurements are obtained. Key parameters include:
-
Spectrometer: Bruker AM-500 or equivalent
-
Frequency: 125.8 MHz for 13C
-
Decoupling Sequence: WALTZ-16 composite pulse decoupling
-
Flip Angle: 90°
-
Repetition Delay: 400 ms
-
Acquisitions: 25,000
-
-
Data Processing: The free induction decays (FIDs) are processed with exponential weighting, Fourier transformed, and manually phased. Peaks are referenced relative to a known standard.
Visualizing the Metabolic Pathway and Experimental Workflow
Hexosamine Biosynthetic Pathway (HBP)
Glucosamine enters the hexosamine biosynthetic pathway, leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for the synthesis of glycosaminoglycans.
Proteoglycan Synthesis Pathway
UDP-GlcNAc is a key substrate for the synthesis of glycosaminoglycan chains, which are then attached to a core protein to form proteoglycans.
Experimental Workflow for In Vivo 13C-Glucosamine Study
The workflow for the canine study involved several key stages, from administration of the labeled compound to the final analysis of tissue samples.
Conclusion
Early studies utilizing this compound have been instrumental in demonstrating the bioavailability of oral glucosamine to joint tissues and its subsequent incorporation into proteoglycans. The methodologies detailed in this guide, including specific protocols for ICP-MS and NMR analysis, provide a framework for researchers investigating the metabolic fate of glucosamine and other small molecules. The visualization of the relevant biochemical pathways and experimental workflows further aids in the conceptual understanding of these processes. This foundational research underpins the ongoing investigation into the therapeutic potential of glucosamine for joint health.
References
- 1. researchgate.net [researchgate.net]
- 2. [논문]The Fate of Oral Glucosamine Traced by 13 C Labeling in the Dog [scienceon.kisti.re.kr]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Fate of Oral Glucosamine Traced by 13C Labeling in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fate of Oral Glucosamine Traced by (13)C Labeling in the Dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Glucosamine-2-13C Hydrochloride for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Glucosamine-2-13C hydrochloride, a stable isotope-labeled compound crucial for advanced research in metabolomics, proteomics, and drug development. This guide details commercial suppliers, quantitative specifications, experimental protocols, and its role in key cellular signaling pathways.
Commercial Suppliers and Quantitative Data
This compound is available from several reputable commercial suppliers catering to the research community. The following tables summarize the available quantitative data for both the labeled and unlabeled compounds to facilitate comparison and experimental planning.
Table 1: Commercial Suppliers of D-Glucosamine-2-13C Hydrochloride
| Supplier | Catalog Number | Additional Information |
| Santa Cruz Biotechnology | sc-221733 | Alternate Name: 2-Amino-2-deoxy-D-glucose-2-13C Hydrochloride[1] |
| LGC Standards | TRC-G514953 | Available in 2.5 mg and 25 mg pack sizes.[2] |
| MedChemExpress | HY-N0733S1 | Part of their isotope-labeled compound library. |
| Omicron Biochemicals, Inc. | GLC-070 | Inquire for pricing and availability.[3] |
Table 2: Physicochemical Properties of D-Glucosamine-2-13C Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₅¹³CH₁₄ClNO₅ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 216.63 g/mol | Santa Cruz Biotechnology[1] |
| Isotopic Purity | ≥99 atom % 13C (for 1-13C variant) | Sigma-Aldrich |
| Isotopic Enrichment | Information not consistently available for the 2-13C variant. Researchers should consult the certificate of analysis from the supplier. |
Table 3: Physicochemical Properties of Unlabeled D-Glucosamine Hydrochloride (for reference)
| Property | Value | Source |
| CAS Number | 66-84-2 | Cayman Chemical, Sigma-Aldrich |
| Molecular Formula | C₆H₁₃NO₅ · HCl | Sigma-Aldrich |
| Molecular Weight | 215.63 g/mol | Sigma-Aldrich |
| Purity | ≥99% (HPLC) | Sigma-Aldrich |
| >99% | bioWORLD | |
| ≥95% | Cayman Chemical | |
| Melting Point | 190-194 °C (decomposes) | Sigma-Aldrich, bioWORLD |
| Optical Rotation | [α]20/D +72.5° (c=2, H₂O, 5hrs) | ChemicalBook |
| Solubility | Water: >100 mg/mL | Sigma-Aldrich, bioWORLD |
| PBS (pH 7.2): ~10 mg/mL | Cayman Chemical | |
| Appearance | White crystalline powder | bioWORLD |
Experimental Protocols
The use of this compound in metabolic labeling studies allows for the tracing of glucosamine through various metabolic pathways. Below are generalized protocols for cell culture labeling and subsequent analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cells with this compound to study its incorporation into cellular metabolites and macromolecules.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Glucose-free and glutamine-free cell culture medium
-
This compound
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency in complete culture medium.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free and glutamine-free medium with dialyzed FBS, glutamine, and a known concentration of this compound. The unlabeled glucose concentration should be adjusted based on the experimental goals.
-
Labeling: Aspirate the complete medium from the cells, wash once with PBS, and then add the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled glucosamine.
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them. Collect the cell lysate and centrifuge to pellet the protein and cell debris. The supernatant contains the metabolites for analysis.
Analysis by Mass Spectrometry (MS)
MS is a powerful technique to identify and quantify the incorporation of 13C from this compound into various downstream metabolites.
Procedure:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility.
-
LC-MS/MS or GC-MS Analysis: Reconstitute the samples in an appropriate solvent and inject them into the LC-MS/MS or GC-MS system.
-
Data Analysis: Analyze the mass spectra to identify metabolites containing 13C and determine the isotopic enrichment. This is achieved by monitoring the mass shift in the molecular ions and their fragments.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to pinpoint the location of the 13C label within a molecule.
Procedure:
-
Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer.
-
Data Analysis: Analyze the spectra to identify the chemical shifts of the 13C-labeled carbons and their coupled protons. This confirms the metabolic fate of the labeled glucosamine.
Signaling Pathways and Logical Relationships
This compound is an invaluable tool for probing key signaling pathways involved in cellular metabolism, inflammation, and stress responses.
Hexosamine Biosynthetic Pathway (HBP)
Glucosamine enters the hexosamine biosynthetic pathway (HBP) after being phosphorylated to glucosamine-6-phosphate. The HBP produces UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for glycosylation of proteins and lipids.
Glucosamine and NF-κB Signaling
Glucosamine has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This is thought to occur through various mechanisms, including the inhibition of IκB kinase (IKK) activity and the nuclear translocation of NF-κB subunits.
Glucosamine, ER Stress, and Autophagy
Studies have indicated that glucosamine can induce endoplasmic reticulum (ER) stress and modulate autophagy. The accumulation of unfolded proteins in the ER triggers the unfolded protein response (UPR), which can lead to autophagy as a pro-survival mechanism. Glucosamine's influence on these pathways is an active area of research.
References
A Technical Guide to the Stability and Storage of Glucosamine-2-13C Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Glucosamine-2-13C hydrochloride. The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this isotopically labeled compound in their studies. This document details storage recommendations, stability data, potential degradation pathways, and relevant experimental protocols.
Overview of this compound
This compound is a stable, isotopically labeled form of glucosamine, an amino sugar that is a fundamental building block for the biosynthesis of glycosylated proteins and lipids. The incorporation of a carbon-13 isotope at the second carbon position makes it a valuable tool in metabolic research, allowing for the tracing of glucosamine's metabolic fate in various biological systems.
Chemical Properties:
| Property | Value |
| Molecular Formula | ¹³C C₅H₁₄ClNO₅ |
| Molecular Weight | ~216.63 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the stability and purity of this compound.
General Storage Recommendations:
| Condition | Recommendation | Citation |
| Temperature | Store at +20°C for long-term storage. Room temperature is also acceptable for shorter periods. | [1][2] |
| Atmosphere | Store in a dry and well-ventilated area. | [3][4][5] |
| Container | Keep in the original, tightly sealed container to prevent moisture absorption. | |
| Incompatibilities | Avoid contact with strong oxidizing agents. |
Handling Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid formation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Wash hands thoroughly after handling.
Stability Profile
Glucosamine hydrochloride is generally a stable compound under recommended storage conditions. While specific long-term stability studies on the 13C-labeled variant are not extensively published, data from studies on unlabeled glucosamine hydrochloride provide a strong indication of its stability.
Long-Term Stability
A study on glucosamine hydrochloride as a reference standard demonstrated its stability over an extended period when stored under refrigerated conditions.
Table 1: Long-Term Stability of Glucosamine Hydrochloride
| Storage Condition | Duration | Stability Outcome | Citation |
| 4–8°C | 144 months | Stable |
Short-Term Stability
The same study also investigated the stability of glucosamine hydrochloride under accelerated conditions, which can simulate the effects of short-term exposure to non-ideal temperatures during shipping or handling.
Table 2: Short-Term Stability of Glucosamine Hydrochloride
| Storage Condition | Duration | Stability Outcome | Citation |
| 25°C | 240 hours | Stable | |
| 60°C | 240 hours | Stable |
Another dataset for D-Glucosamine HCl at room temperature in a sealed container also shows high stability over a year.
Table 3: Stability of D-Glucosamine HCl at Room Temperature
| Time (Days) | Purity (%) |
| 1 | 99.88 |
| 5 | 99.89 |
| 10 | 99.88 |
| 15 | 99.87 |
| 45 | 99.87 |
| 180 | 99.86 |
| 365 | 99.87 |
| [Source: Stability Data of D-Glucosamine HCl] |
Degradation Pathways
Under certain conditions, particularly in aqueous solutions at elevated temperatures and varying pH, glucosamine can degrade. Understanding these degradation pathways is essential for designing stable formulations and interpreting experimental results. The primary degradation products include furfurals and pyrazines.
References
- 1. researchgate.net [researchgate.net]
- 2. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosamine - Wikipedia [en.wikipedia.org]
- 4. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glucosamine-2-13C Hydrochloride in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Glucosamine-2-13C hydrochloride in Nuclear Magnetic Resonance (NMR) spectroscopy for a variety of research applications. The specific labeling at the C2 position offers a powerful tool for tracing the metabolic fate of glucosamine and for studying its interactions with biological macromolecules.
Introduction to this compound in NMR
Glucosamine is an amino sugar that serves as a fundamental building block for the biosynthesis of glycosaminoglycans, proteoglycans, and other complex carbohydrates. The stable isotope labeling of glucosamine at the C2 position with Carbon-13 (¹³C) provides a distinct NMR-active nucleus. This allows for the sensitive and specific detection of the labeled molecule and its downstream metabolites, distinguishing them from the natural abundance background.
Key Applications:
-
Metabolic Flux Analysis: Tracing the incorporation of glucosamine into various metabolic pathways, such as the hexosamine biosynthetic pathway (HBP).
-
Drug Discovery and Development: Studying the interaction of glucosamine-based inhibitors with their target enzymes.
-
Structural Biology: Investigating the binding of glucosamine to proteins and other macromolecules to elucidate interaction sites and conformational changes.
-
Quantitative NMR (qNMR): Using the ¹³C signal as an internal standard for the quantification of glucosamine and its metabolites in complex biological samples.
Data Presentation: NMR Spectroscopic Data
The introduction of a ¹³C label at the C2 position of glucosamine hydrochloride results in a characteristic chemical shift in the ¹³C NMR spectrum. The precise chemical shift can vary slightly depending on the solvent, pH, and temperature. In aqueous solutions like D₂O, glucosamine exists as an equilibrium mixture of α and β anomers.
Table 1: Typical ¹³C NMR Chemical Shifts for D-Glucosamine Hydrochloride in D₂O
| Carbon Atom | α-anomer Chemical Shift (ppm) | β-anomer Chemical Shift (ppm) |
| C1 | ~90.2 | ~94.0 |
| C2 | ~57.5 | ~59.8 |
| C3 | ~72.0 | ~74.5 |
| C4 | ~70.5 | ~70.8 |
| C5 | ~72.3 | ~76.5 |
| C6 | ~61.2 | ~61.4 |
Note: The chemical shifts are referenced to an external standard (e.g., DSS) and can be influenced by experimental conditions. The specific labeling at the C2 position will result in a significantly enhanced signal at approximately 57.5 ppm and 59.8 ppm for the α and β anomers, respectively.
Experimental Protocols
Protocol for ¹³C NMR Analysis of Glucosamine-2-¹³C Hydrochloride
This protocol outlines the general procedure for acquiring a one-dimensional ¹³C NMR spectrum of the labeled compound.
Materials:
-
Glucosamine-2-¹³C hydrochloride
-
Deuterium oxide (D₂O, 99.9% D)
-
NMR tubes (5 mm)
-
Internal standard (optional, e.g., DSS or TSP)
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of Glucosamine-2-¹³C hydrochloride.
-
Dissolve the sample in 0.5-0.6 mL of D₂O in a clean vial.
-
If using an internal standard, add a known quantity to the solution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the ¹³C probe.
-
-
Data Acquisition:
-
Set the spectrometer to acquire a ¹³C spectrum.
-
Typical acquisition parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds (to allow for full relaxation of the ¹³C nucleus).
-
Number of Scans: 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectrum using the internal standard or the known chemical shift of a reference compound.
-
Integrate the signals of interest.
-
Protocol for Metabolic Labeling and Tracing in Cell Culture
This protocol describes how to use Glucosamine-2-¹³C hydrochloride to trace its metabolic fate in a cell culture system.
Materials:
-
Glucosamine-2-¹³C hydrochloride
-
Cell line of interest
-
Appropriate cell culture medium (glucose-free or low-glucose medium is recommended for optimal incorporation)
-
Cell culture flasks or plates
-
Reagents for cell lysis and metabolite extraction (e.g., methanol, chloroform, water)
Procedure:
-
Cell Culture and Labeling:
-
Culture the cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of Glucosamine-2-¹³C hydrochloride (e.g., 1-10 mM).
-
Incubate the cells for a specific period (e.g., 6, 12, or 24 hours) to allow for the uptake and metabolism of the labeled glucosamine.
-
-
Metabolite Extraction:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench the metabolism by adding a cold solvent, such as liquid nitrogen or cold methanol.
-
Lyse the cells and extract the metabolites using a standard protocol, such as a methanol/chloroform/water extraction.
-
Separate the polar (aqueous) and non-polar (organic) phases by centrifugation.
-
-
NMR Sample Preparation and Analysis:
-
Lyophilize the polar extract to remove the solvents.
-
Reconstitute the dried extract in D₂O containing a known concentration of an internal standard for quantification.
-
Transfer the sample to an NMR tube.
-
Acquire ¹³C or 2D ¹H-¹³C HSQC NMR spectra as described in Protocol 3.1. The 2D HSQC experiment is particularly useful for resolving overlapping signals and confirming the identity of labeled metabolites.[1]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Glucosamine-2-¹³C hydrochloride in NMR spectroscopy.
Caption: Workflow for ¹³C NMR analysis.
References
Application Note: Protocol for Metabolic Flux Analysis with 13C Labeled Glucosamine
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for conducting metabolic flux analysis (MFA) using 13C-labeled glucosamine. This technique is a powerful tool for quantitatively assessing the flux through the hexosamine biosynthesis pathway (HBP) and its impact on related metabolic and signaling pathways. By tracing the incorporation of 13C from glucosamine into downstream metabolites, researchers can gain critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.
Introduction
The hexosamine biosynthesis pathway (HBP) is a crucial metabolic route that branches from glycolysis to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for glycosylation of proteins and lipids.[1][2] Dysregulation of the HBP is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Metabolic flux analysis using stable isotope tracers, such as 13C-labeled glucosamine, allows for the precise quantification of carbon flow through this pathway, providing a dynamic view of cellular metabolism that is not attainable with static measurements of metabolite concentrations.[3][4]
This protocol details the necessary steps for cell culture and labeling with 13C-glucosamine, metabolite extraction, sample preparation for mass spectrometry, and data analysis to determine metabolic fluxes.
Experimental Protocols
Cell Culture and 13C-Glucosamine Labeling
This protocol is designed for adherent mammalian cell lines and can be adapted for suspension cultures.
Materials:
-
Cell line of interest (e.g., HEK293, HepG2, etc.)
-
Standard cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Glucose-free and glutamine-free DMEM
-
Dialyzed FBS
-
[U-13C6]-Glucosamine hydrochloride (or other desired labeled form)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well or 10 cm cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that allows them to reach 70-80% confluency at the time of labeling.
-
Standard Culture: Culture cells in standard medium for 24 hours to allow for attachment and recovery.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and glutamine-free DMEM with a known concentration of glucose (e.g., 5 mM), glutamine (e.g., 2 mM), 10% dialyzed FBS, and the desired concentration of [U-13C6]-Glucosamine (e.g., 1 mM).
-
Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed 13C-glucosamine labeling medium to the cells.
-
Incubate for a specified time course (e.g., 0.25, 6, 16, 24 hours) to monitor the dynamics of label incorporation.[5] A 24-hour incubation is often sufficient to approach isotopic steady state for many metabolites.
-
Metabolite Extraction
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% Methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Quenching and Washing:
-
Place the culture plates on ice to quench metabolic activity.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold 0.9% NaCl solution.
-
-
Extraction:
-
Add 1 mL (for 6-well plates) or 5 mL (for 10 cm dishes) of ice-cold 80% methanol to each plate.
-
Use a cell scraper to detach the cells and ensure they are suspended in the methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Lysis and Precipitation:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -80°C for at least 1 hour to facilitate protein precipitation.
-
-
Clarification:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas. The dried extracts can be stored at -80°C until analysis.
Sample Preparation for LC-MS Analysis
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Syringe filters (0.22 µm)
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water or a buffer compatible with your chromatography method (e.g., 50-100 µL).
-
Filtration: Filter the reconstituted samples through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column.
-
Transfer: Transfer the filtered samples to autosampler vials for LC-MS analysis.
LC-MS/MS Analysis for Isotopologue Distribution
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., QqQ, Q-TOF, or Orbitrap).
LC Method for UDP-GlcNAc:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar nucleotide sugars.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B, gradually decreasing to elute polar compounds.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
MS/MS Method:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Data Acquisition: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of UDP-GlcNAc isotopologues. The precursor ion will be the m/z of each isotopologue (M+0 to M+n), and a specific fragment ion will be monitored.
-
Correction for Natural Abundance: The raw isotopologue distribution data must be corrected for the natural abundance of 13C and other heavy isotopes.
Data Presentation and Analysis
Quantitative Data Tables
The following tables present example data obtained from a 13C-glucosamine tracing experiment.
Table 1: Fractional Enrichment of UDP-HexNAc Isotopologues in Hepa1-6 Cells after 24h Labeling with [U-13C6]-Glucose.
| Isotopologue | Fractional Enrichment (%) |
| M+0 | 5.2 |
| M+1 | 2.9 |
| M+2 | 5.8 |
| M+3 | 4.1 |
| M+4 | 1.8 |
| M+5 | 13.9 |
| M+6 | 66.3 |
This data demonstrates the significant incorporation of glucose-derived carbons into the UDP-HexNAc pool.
Table 2: Relative Abundance of Labeled N-Glycan Species in Min6 Cells after 24h Labeling with [1,2-13C2]-Glucosamine.
| N-Glycan Species | Labeled Species (m/z) | Relative Abundance (%) |
| Asialo-, agalacto-biantennary | 1188.4 (2-) | 100 |
| Monosialo-, agalacto-biantennary | 1333.9 (2-) | 45 |
| Disialo-, agalacto-biantennary | 1479.5 (2-) | 20 |
This table illustrates how 13C-glucosamine can be used to trace the synthesis of complex glycans.
Metabolic Flux Analysis Software
The corrected isotopologue distribution data is used as input for MFA software to calculate intracellular fluxes. Several software packages are available:
-
INCA: A MATLAB-based tool for isotopically non-stationary MFA.
-
13CFLUX2: A high-performance software suite for steady-state MFA.
-
FiatFlux: An open-source tool for calculating flux ratios and absolute fluxes.
-
FreeFlux: An open-source Python package for both steady-state and non-stationary MFA.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for 13C-Glucosamine Metabolic Flux Analysis.
Hexosamine Biosynthesis Pathway
Caption: The Hexosamine Biosynthesis Pathway showing entry points for glucose and glucosamine.
Signaling Pathways Influenced by Glucosamine Metabolism
Caption: Key signaling pathways modulated by glucosamine. Glucosamine can activate the Akt/mTOR pathway, leading to increased FGF21 expression, and the Wnt/β-catenin pathway, promoting chondrocyte proliferation.
References
- 1. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 2. researchgate.net [researchgate.net]
- 3. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 13C-Glucosamine Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Alterations in glycosylation patterns are recognized as hallmarks of numerous diseases, including cancer and neurodegenerative disorders. Stable isotope labeling with heavy isotopes, such as Carbon-13 (13C), coupled with mass spectrometry, has become a powerful technique for the quantitative analysis of metabolic pathways and the dynamics of post-translational modifications.
This document provides a detailed protocol for conducting 13C-glucosamine labeling experiments in cultured cells. By supplying cells with 13C-labeled glucosamine, researchers can trace its incorporation into the hexosamine biosynthetic pathway (HBP) and subsequently into various classes of glycoproteins, including N-linked and O-linked glycans. This approach enables the quantitative analysis of glycosylation dynamics, providing valuable insights into the regulation of this crucial biological process in response to various stimuli or disease states.
Signaling Pathway: The Hexosamine Biosynthetic Pathway (HBP)
Glucosamine enters the HBP by being phosphorylated by hexokinase to form glucosamine-6-phosphate, bypassing the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) that funnels glucose-derived fructose-6-phosphate into the pathway.[1][2][3] Glucosamine-6-phosphate is then converted through a series of enzymatic reactions to uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the central donor substrate for the synthesis of N-glycans, O-glycans, and O-GlcNAc modifications.[1][4]
Experimental Workflow
The overall experimental workflow for a 13C-glucosamine labeling experiment involves several key stages, from cell culture and labeling to sample preparation and mass spectrometry analysis. Careful execution of each step is crucial for obtaining high-quality, reproducible data.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with 13C-Glucosamine
Objective: To incorporate 13C-glucosamine into cellular glycoproteins.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, cancer cell lines)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free and glutamine-free medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-13C6]-Glucosamine (or other specifically labeled glucosamine)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells in standard culture medium and grow to the desired confluency (typically 60-70%).
-
Preparation of Labeling Medium: Prepare a custom labeling medium by supplementing glucose-free and glutamine-free medium with dialyzed FBS (to minimize unlabeled glucose and glutamine), standard concentrations of glucose and glutamine, and the desired concentration of [U-13C6]-glucosamine. A starting concentration of 1-5 mM 13C-glucosamine can be used, but this should be optimized for the specific cell line and experimental goals.
-
Metabolic Labeling:
-
Aspirate the standard medium from the cells.
-
Wash the cells twice with pre-warmed sterile PBS.
-
Add the pre-warmed 13C-glucosamine labeling medium to the cells.
-
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state in glycoproteins. This can range from 24 to 72 hours, depending on the cell line's doubling time and the turnover rate of the glycoproteins of interest. It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal labeling time.
-
Cell Harvesting: After the labeling period, harvest the cells for protein extraction.
Protocol 2: Protein Extraction and Digestion
Objective: To extract total protein from labeled cells and digest it into peptides.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
Procedure:
-
Cell Lysis: Lyse the harvested cells using an appropriate lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 45 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 1 hour.
-
-
Tryptic Digestion:
-
Dilute the protein sample with ammonium bicarbonate buffer.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
Protocol 3: Glycopeptide Enrichment and Glycan Release
Objective: To enrich for glycopeptides and, if desired, release N-linked glycans for analysis.
Materials:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges
-
PNGase F
-
SPE cartridges (e.g., C18) for purification
Procedure:
-
Glycopeptide Enrichment: Enrich glycopeptides from the tryptic digest using HILIC SPE. The hydrophilic glycans will bind to the HILIC material, separating them from non-glycosylated peptides.
-
N-Glycan Release (Optional): For N-glycan analysis, treat the enriched glycopeptides with PNGase F to release the N-linked glycans.
-
Purification: Purify the released N-glycans or the enriched glycopeptides using a suitable SPE cartridge (e.g., C18 for glycopeptides, graphitized carbon for glycans) to remove salts and other contaminants prior to mass spectrometry analysis.
Data Presentation
The quantitative data obtained from 13C-glucosamine labeling experiments can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Isotopic Enrichment of Glycans in Articular Cartilage after Oral Administration of 13C-Glucosamine in a Canine Model
| Treatment Group | Duration of Treatment | 13C Abundance in Articular Cartilage (%) | Increase in 13C Abundance over Control (%) |
| Control | - | 1.11 | - |
| 13C-Glucosamine (500 mg/day) | 2 weeks | 1.13 | 2.3 |
| 13C-Glucosamine (250 mg/day) | 3 weeks | 1.12 | 1.6 |
Data adapted from a study on the in vivo fate of oral glucosamine, demonstrating the incorporation of the 13C label into joint cartilage.
Table 2: Hypothetical Quantitative Data from an in vitro 13C-Glucosamine Labeling Experiment
| Cell Line | Treatment | Protein | Glycosylation Site | 13C-GlcNAc Labeling Efficiency (%) | Fold Change in Glycosylation vs. Control |
| HeLa | Control | EGFR | N845 | 0 | 1.0 |
| HeLa | Drug X | EGFR | N845 | 85 | 1.5 |
| HEK293 | Control | Mucin-1 | S123 | 0 | 1.0 |
| HEK293 | Drug Y | Mucin-1 | S123 | 92 | 0.7 |
This table presents hypothetical data to illustrate how results from a cell culture-based 13C-glucosamine labeling experiment could be presented. The labeling efficiency represents the percentage of a specific glycan that contains the 13C label, and the fold change indicates the relative abundance of that specific glycoform.
Conclusion
The 13C-glucosamine labeling protocol described in these application notes provides a robust framework for investigating the dynamics of protein glycosylation in a quantitative manner. By tracing the incorporation of 13C-glucosamine into the hexosamine biosynthetic pathway and downstream glycoproteins, researchers can gain valuable insights into how glycosylation is regulated in health and disease. The detailed protocols for cell culture, sample preparation, and data presentation will aid scientists in designing and executing these powerful experiments, ultimately advancing our understanding of the complex roles of protein glycosylation in biology and medicine.
References
- 1. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering protein glycosylation dynamics and heterogeneity using deep quantitative glycoprofiling (DQGlyco) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Quantifying Glucosamine Metabolism with Glucosamine-2-13C Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for quantifying glucosamine metabolism using Glucosamine-2-13C hydrochloride as a stable isotope tracer. This method allows for the precise tracking of exogenous glucosamine as it enters cellular metabolic pathways, providing valuable insights into the dynamics of the hexosamine biosynthesis pathway (HBP) and its contribution to various cellular processes. This technique is particularly relevant for research in areas such as osteoarthritis, cancer metabolism, and other diseases where alterations in glucose and glucosamine metabolism are implicated.
Introduction
Glucosamine is an amino sugar that serves as a fundamental building block for the biosynthesis of glycosaminoglycans, proteoglycans, and other macromolecules. The hexosamine biosynthesis pathway (HBP) is a key metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for N-linked and O-linked glycosylation of proteins.[1] Exogenously supplied glucosamine can also enter this pathway, bypassing the initial rate-limiting step.[1][2] By using this compound, researchers can trace the metabolic fate of glucosamine and quantify its incorporation into downstream metabolites, offering a deeper understanding of cellular physiology and pathophysiology.
Stable isotope tracing with this compound, coupled with mass spectrometry, enables the quantitative analysis of metabolic fluxes and the relative contributions of exogenous glucosamine to key metabolic pools.[3][4] This approach is a powerful tool for elucidating the mechanisms of action of glucosamine-based therapeutics and for identifying novel drug targets within the HBP.
Data Presentation
The following tables summarize quantitative data from representative studies utilizing 13C-labeled glucosamine to trace its metabolic fate.
Table 1: Incorporation of Orally Administered 13C-Glucosamine Hydrochloride into Canine Tissues
| Tissue | Mean % 13C (Control) | Mean % 13C (Treated - Dog 1, 2 weeks) | % Increase in 13C | Mean % 13C (Treated - Dog 2, 3 weeks) | % Increase in 13C |
| Articular Cartilage | 1.27% | 3.57% | 2.30% | 2.87% | 1.60% |
| Liver | Not Reported | Highest among other tissues | Not Reported | Not Reported | Not Reported |
| Spleen | Not Reported | Less than articular cartilage | Not Reported | Not Reported | Not Reported |
| Heart | Not Reported | Less than articular cartilage | Not Reported | Not Reported | Not Reported |
| Kidney | Not Reported | Less than articular cartilage | Not Reported | Not Reported | Not Reported |
| Skin | Not Reported | Less than articular cartilage | Not Reported | Not Reported | Not Reported |
| Skeletal Muscle | Not Reported | Less than articular cartilage | Not Reported | Not Reported | Not Reported |
| Lung | Not Reported | Less than articular cartilage | Not Reported | Not Reported | Not Reported |
| Costal Cartilage | Not Reported | Less than articular cartilage | Not Reported | Not Reported | Not Reported |
Data synthesized from a study on the fate of oral glucosamine traced by 13C labeling in dogs. The study used inductively coupled plasma mass spectroscopy (ICP-MS) to determine the percentage of 13C in various tissues after oral administration of 13C-GlcN-HCl.
Table 2: Mass Isotopomer Distribution in UDP-HexNAc in Mouse Hepatoma (Hepa1-6) Cells Cultured with 1 mM [1,2-13C2]Glucosamine
| Mass Isotopomer | Relative Abundance (%) |
| M+0 | ~5 |
| M+2 | ~95 |
| M+4 | <1 |
| M+6 | <1 |
This table is illustrative and based on findings from a study using 13C2-glucosamine, which would result in an M+2 isotopologue of UDP-GlcNAc. The data demonstrates the high efficiency of incorporation of exogenous glucosamine into the UDP-HexNAc pool. When using Glucosamine-2-13C, an M+1 isotopologue would be expected.
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of Glucosamine-2-13C in the Hexosamine Biosynthesis Pathway.
Caption: Experimental workflow for 13C-glucosamine metabolic tracing.
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is a generalized procedure and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (sterile solution)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well or 10 cm cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24-48 hours in complete culture medium.
-
Tracer Introduction:
-
Prepare the labeling medium by supplementing the appropriate base medium (e.g., glucose-free DMEM if investigating glucosamine as a primary carbon source, or standard medium) with dialyzed FBS and this compound to the desired final concentration (e.g., 1-10 mM).
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of 13C incorporation. The optimal incubation time should be determined empirically to achieve isotopic steady state for the metabolites of interest.
-
Cell Harvest and Quenching:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol (or another suitable extraction solvent) to each well to quench metabolic activity and lyse the cells.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Store the samples at -80°C until metabolite extraction.
-
Metabolite Extraction
Materials:
-
Cell lysates in 80% methanol
-
Chloroform, ice-cold
-
Ultrapure water, ice-cold
-
Centrifuge capable of 4°C and >14,000 x g
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Phase Separation:
-
To the cell lysate in 80% methanol, add an equal volume of ice-cold ultrapure water and chloroform to achieve a final solvent ratio of approximately 1:1:1 (methanol:water:chloroform).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >14,000 x g for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/cell debris layers.
-
-
Fraction Collection:
-
Carefully collect the upper aqueous layer containing polar metabolites (including glucosamine and its phosphorylated derivatives, and UDP-GlcNAc) and transfer to a new microcentrifuge tube.
-
The lower organic layer contains lipids, and the pellet contains proteins and other macromolecules. These can be stored for further analysis if desired.
-
-
Drying: Dry the collected aqueous fraction using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50-100 µL of a water:acetonitrile mixture).
LC-MS/MS Analysis for 13C-Labeled Metabolites
This is a general guideline for a targeted LC-MS/MS method. Specific parameters will need to be optimized for the instrument used and the target metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
HILIC or reversed-phase chromatography column suitable for polar metabolites
LC Parameters (Example for HILIC):
-
Column: Waters Acquity UPLC BEH Amide column (or equivalent)
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid
-
Gradient: A linear gradient from high organic to high aqueous concentration. For example: 0-2 min, 85% B; 2-12 min, linear gradient to 30% B; 12-15 min, hold at 30% B; 15.1-20 min, return to 85% B for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (UDP-GlcNAc is often analyzed in negative mode).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole, or full scan with targeted MS/MS on a high-resolution instrument.
-
SRM Transitions: The precursor (Q1) and product (Q3) ion m/z values for unlabeled (M+0) and labeled (M+1 for Glucosamine-2-13C derived metabolites) species need to be determined by direct infusion of standards.
-
Example for Glucosamine (positive mode): M+0 (unlabeled) - m/z 180.1 -> product ions; M+1 (labeled) - m/z 181.1 -> product ions.
-
Example for UDP-GlcNAc (negative mode): The exact m/z will depend on the adduct. The M+1 isotopologue will have a mass shift of +1.00335 Da compared to the M+0 species.
-
-
Collision Energy and other source parameters: Optimize for each metabolite to achieve maximum signal intensity.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for each mass isotopomer of the target metabolites using the instrument's software.
-
Natural Abundance Correction: Correct the raw isotopomer distribution data for the natural abundance of 13C and other heavy isotopes.
-
Quantification of Fractional Enrichment: Calculate the fractional or molar percent enrichment (MPE) for each metabolite to determine the proportion of the metabolite pool that is derived from the Glucosamine-2-13C tracer.
-
Metabolic Flux Analysis (Optional): For more advanced quantification, use the corrected isotopomer distribution data as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate absolute flux rates through the HBP and connected pathways.
References
- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
Sample preparation for LC-MS/MS analysis of Glucosamine-2-13C hydrochloride.
An Application Note and Protocol for the LC-MS/MS Analysis of Glucosamine
Analysis of Glucosamine in Human Plasma and Synovial Fluid by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the quantitative analysis of glucosamine in biological matrices, such as human plasma and synovial fluid, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described herein utilize a stable isotope-labeled internal standard, Glucosamine-2-13C hydrochloride, to ensure accuracy and precision. The protocols cover sample preparation techniques, including protein precipitation and pre-column derivatization, along with optimized LC-MS/MS parameters. This guide is intended for researchers in drug development and clinical pharmacology who require a robust and validated method for glucosamine quantification.
Introduction
Glucosamine, an amino sugar, is a fundamental building block for the biosynthesis of glycosylated proteins and lipids[1][2]. It serves as a precursor for glycosaminoglycans, which are major components of cartilage and other connective tissues[3]. Due to its role in cartilage structure and function, glucosamine is widely used as a dietary supplement and therapeutic agent for osteoarthritis[1][2]. Accurate quantification of glucosamine in biological fluids is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its metabolic fate.
LC-MS/MS offers high sensitivity and selectivity for the analysis of small molecules like glucosamine in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended to compensate for matrix effects and variations in instrument response. This application note details two common sample preparation methods: a direct analysis approach following protein precipitation and a more sensitive method involving pre-column derivatization.
Signaling Pathway: Hexosamine Biosynthesis
Glucosamine can be synthesized endogenously from glucose via the hexosamine biosynthesis pathway. Exogenously administered glucosamine can also enter this pathway after being phosphorylated by hexokinase. The end product, UDP-N-acetylglucosamine, is essential for the synthesis of glycoproteins, proteoglycans, and glycolipids.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of glucosamine involves several key stages, from sample collection to final data analysis. The use of an internal standard early in the process is critical for accurate quantification.
Materials and Reagents
-
Glucosamine Hydrochloride (≥99% purity)
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Trichloroacetic Acid
-
o-phthalaldehyde (OPA)
-
3-mercaptopropionic acid (3-MPA)
-
Borate Buffer
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma/Synovial Fluid (blank matrix)
Experimental Protocols
Protocol 1: Protein Precipitation (for Plasma and Synovial Fluid)
This method is rapid and suitable for direct quantification of underivatized glucosamine.
-
Preparation of Standards:
-
Prepare a stock solution of glucosamine hydrochloride (1 mg/mL) in deionized water.
-
Prepare a stock solution of Glucosamine-2-13C HCl (IS) in deionized water.
-
Create a series of working standard solutions by serially diluting the stock solution.
-
Prepare calibration curve standards by spiking blank plasma or synovial fluid with the working standards to achieve a concentration range of approximately 50-5000 ng/mL.
-
-
Sample Preparation:
-
Aliquot 100 µL of plasma/synovial fluid sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add a fixed amount of IS solution (e.g., 20 µL of 1400 ng/mL D-[1-¹³C] glucosamine hydrochloride).
-
Add a protein precipitating agent. Common choices include:
-
Acetonitrile: Add 400 µL of acetonitrile.
-
Trichloroacetic Acid: Add 100 µL of 10% trichloroacetic acid.
-
Dehydrated Ethanol: Add dehydrated ethanol.
-
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Pre-column Derivatization with OPA/3-MPA
This method enhances chromatographic retention and sensitivity, achieving a lower limit of quantitation (LLOQ).
-
Preparation of Reagents:
-
Borate Buffer: Prepare a 0.05 M borate buffer and adjust the pH to 9.3.
-
Derivative Reagent: Prepare a solution of o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA).
-
-
Sample Preparation:
-
Perform the protein precipitation step as described in Protocol 1 (steps 2a-2e), using acetonitrile as the precipitant.
-
Transfer 150 µL of the resulting supernatant to a new tube.
-
Add 350 µL of 0.05 M borate buffer (pH 9.3).
-
Add 150 µL of the OPA/3-MPA derivative reagent.
-
Incubate the mixture at 25°C in a water bath for 15 minutes, protected from light.
-
Transfer the derivatized sample to an autosampler vial kept at 4°C and analyze within 8 hours to ensure stability.
-
LC-MS/MS Method Parameters
The following tables summarize typical LC and MS parameters used for glucosamine analysis. Parameters should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Method A (Underivatized) | Method B (Derivatized) |
|---|---|---|
| Column | ACE Ciano Column | Phenomenex ODS C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate + 0.025% Formic Acid in Water | 0.2% Ammonium Acetate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution | Isocratic: 80% B | Linear Gradient |
| Flow Rate | 0.3-0.4 mL/min | 1.0 mL/min |
| Column Temp. | Ambient | 35°C |
| Injection Vol. | 5 µL | 25 µL |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Glucosamine Transition | m/z 180.1 → 162.1, 180.1 → 72.1 |
| Glucosamine-13C (IS) Transition | m/z 181.0 → 163.1, 181.0 → 74.6, 181.0 → 73 |
| Derivatized Glucosamine Transition | m/z 384 → 118 |
| Spray Voltage | 5 kV |
| Capillary Temperature | 325-350°C |
| Collision Gas | Argon |
Quantitative Data and Method Performance
The tables below summarize the performance characteristics of validated LC-MS/MS methods for glucosamine quantification from the literature.
Table 3: Linearity and Sensitivity
| Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
|---|---|---|---|---|
| Human Plasma | Protein Precipitation | 50 - 5000 | 50 | |
| Human Plasma | Protein Precipitation | 53.27 - 3409 | 53.27 | |
| Human Plasma | Derivatization (OPA) | 12 - 8270 | 12 |
| Synovial Fluid | Protein Precipitation | 10 - 2000 | 10 | |
Table 4: Accuracy, Precision, and Recovery
| Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| Human Plasma | Low, Med, High | < 10% | < 10% | 93.7% to 102.6% | > 101.7% | |
| Synovial Fluid | Low, Med, High | ≤ 14% | ≤ 14% | -11% to 10% | > 89% |
| Human Plasma | Low, Med, High | < 15% | < 15% | Within ±15% | 87.6% to 103.2% | |
Conclusion
The protocols described provide robust and reliable methods for the quantification of glucosamine in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard. The simple protein precipitation method is suitable for rapid analysis within a higher concentration range, while the pre-column derivatization method offers superior sensitivity for studies requiring lower limits of quantitation. The choice of method should be guided by the specific requirements of the research, including the expected analyte concentration and sample throughput needs. Proper validation of these methods is essential before application to clinical or pharmacokinetic studies.
References
- 1. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosamine - Wikipedia [en.wikipedia.org]
- 3. Glucosamine for Osteoarthritis: Biological Effects, Clinical Efficacy, and Safety on Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies Using Oral Glucosamine-2-13C Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo animal studies to trace the metabolic fate of orally administered Glucosamine-2-13C hydrochloride. This stable isotope-labeled compound serves as a powerful tool to investigate the pharmacokinetics, biodistribution, and incorporation of glucosamine into various tissues, offering critical insights for drug development and nutritional science.
Application Notes
Introduction to this compound in In Vivo Research
Glucosamine is a naturally occurring amino sugar and a fundamental building block of glycosaminoglycans, which are essential components of cartilage and other connective tissues. The oral supplementation of glucosamine is widely used for joint health, although its precise mechanism of action and metabolic fate are still areas of active investigation. This compound is a stable isotope-labeled form of glucosamine that enables researchers to distinguish it from endogenous glucosamine pools within an organism. By administering this labeled compound orally to animal models, scientists can track its absorption, distribution, metabolism, and excretion (ADME) with high specificity and sensitivity. This approach provides definitive evidence of whether and how orally delivered glucosamine reaches target tissues, such as articular cartilage, and is incorporated into relevant biomolecules like proteoglycans.[1][2]
Key Applications:
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Pharmacokinetic Studies: Determining the rate and extent of absorption, plasma concentration-time profiles, and elimination half-life of oral glucosamine.
-
Biodistribution Analysis: Quantifying the distribution of glucosamine and its metabolites in various tissues and organs, including joints, liver, and kidneys.[1][2][3]
-
Metabolic Pathway Tracing: Elucidating the metabolic conversion of glucosamine and its incorporation into downstream biosynthetic pathways, such as the hexosamine biosynthetic pathway.
-
Efficacy Assessment of Formulations: Comparing the bioavailability and tissue delivery of different glucosamine formulations (e.g., hydrochloride vs. sulfate salts).
Experimental Protocols
A generalized protocol for an in vivo study using oral this compound is presented below. This protocol can be adapted based on the specific research question, animal model, and available analytical instrumentation.
1. Animal Model and Acclimation
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Animal Model: The choice of animal model depends on the research objectives. Common models include mice, rats, rabbits, and dogs. For osteoarthritis research, larger animal models like dogs may be preferred as their joint physiology is more comparable to humans.
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Acclimation: Animals should be acclimated to the housing conditions for a minimum of one week prior to the experiment to minimize stress-related physiological changes. Standard housing conditions include controlled temperature, humidity, and a 12-hour light/dark cycle with ad libitum access to standard chow and water.
2. Preparation and Administration of this compound
-
Dosing Solution: Dissolve the this compound in a suitable vehicle, such as sterile water or saline. The concentration should be calculated based on the target dose and the average body weight of the animals.
-
Administration: For precise dosing, oral gavage is recommended for smaller animals like mice and rats. For larger animals like dogs, the labeled glucosamine can be mixed with a small amount of palatable food. It is crucial to ensure the full dose is consumed.
3. Sample Collection
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Blood Sampling: Collect blood samples at predetermined time points post-administration to characterize the pharmacokinetic profile. Typical time points include 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr. Blood can be collected via appropriate methods for the chosen species (e.g., tail vein in mice, cephalic vein in dogs) into tubes containing an anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation and stored at -80°C until analysis.
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Tissue Harvesting: At the end of the study, euthanize the animals and harvest tissues of interest. For joint health studies, this would include articular cartilage from joints like the knee and hip, as well as synovial fluid. Other relevant tissues for biodistribution analysis include the liver, kidneys, spleen, heart, muscle, and brain. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.
4. Sample Analysis
-
Detection of 13C Enrichment: The primary goal of the analysis is to measure the incorporation of the 13C label into glucosamine and its metabolites in the collected biological samples.
-
Mass Spectrometry (MS): Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly sensitive for detecting the ratio of 13C to 12C. This allows for the quantification of the percentage of 13C enrichment in a given tissue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR can be used to identify and quantify 13C-labeled metabolites, providing insights into the metabolic fate of the administered glucosamine.
-
Quantitative Data Summary
The following tables summarize quantitative data from a representative in vivo study in dogs orally administered this compound.
Table 1: Dosing Regimen and 13C Enrichment in Articular Cartilage
| Animal | Daily Dose of 13C-GlcN-HCl | Duration of Treatment | Increase in 13C in Articular Cartilage (vs. Control) |
| Dog 1 | 500 mg | 2 weeks | 2.3% |
| Dog 2 | 250 mg | 3 weeks | 1.6% |
Table 2: Biodistribution of 13C Label in Various Tissues (Dog 2)
| Tissue | Percentage of 13C |
| Liver | Highest percentage among non-cartilage tissues |
| Articular Cartilage | Higher than other tissues except liver |
| Spleen | Less than articular cartilage |
| Heart | Less than articular cartilage |
| Kidney | Less than articular cartilage |
| Skin | Less than articular cartilage |
| Skeletal Muscle | Less than articular cartilage |
| Lung | Less than articular cartilage |
| Costal Cartilage | Less than articular cartilage |
Visualizations
Diagram 1: Experimental Workflow
References
Application of ¹³C Labeled Glucosamine in Osteoarthritis Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Glucosamine, an amino sugar and a fundamental component of glycosaminoglycans (GAGs), has been widely investigated as a potential therapeutic agent for OA. The use of stable isotope-labeled glucosamine, particularly ¹³C-labeled glucosamine (¹³C-GlcN), offers a powerful tool to trace its metabolic fate, quantify its incorporation into cartilage matrix components, and elucidate its mechanism of action in both in vivo and in vitro models of OA. This document provides detailed application notes and experimental protocols for the use of ¹³C-GlcN in OA research.
Application Notes
The primary applications of ¹³C-labeled glucosamine in osteoarthritis research include:
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Metabolic Fate and Bioavailability Studies: Tracing the journey of orally administered glucosamine to the articular cartilage is crucial for understanding its therapeutic potential. ¹³C-GlcN allows for the definitive tracking of the labeled carbon atom through various tissues and its incorporation into joint tissues.
-
Quantification of Cartilage Matrix Synthesis: By measuring the enrichment of ¹³C in newly synthesized GAGs, researchers can quantify the rate of cartilage matrix production. This is invaluable for assessing the anabolic effects of glucosamine and other potential disease-modifying osteoarthritis drugs (DMOADs).
-
Metabolic Flux Analysis: In in vitro models using chondrocytes or cartilage explants, ¹³C-GlcN can be used to probe the hexosamine biosynthetic pathway (HBP) and understand how glucosamine supplementation alters cellular metabolism in healthy and osteoarthritic conditions.
-
Mechanism of Action Studies: Investigating the downstream effects of ¹³C-GlcN incorporation into cellular components can provide insights into its purported anti-inflammatory and chondroprotective effects.
Key Experimental Approaches
Two primary experimental models are employed for these studies:
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In Vivo Animal Models: These studies, often conducted in larger animals like dogs, are essential for understanding the pharmacokinetics and tissue distribution of orally administered glucosamine.
-
In Vitro Models: These include primary chondrocyte cultures and cartilage explant cultures. They offer a controlled environment to study the direct effects of glucosamine on cartilage metabolism and cellular signaling, often under inflammatory conditions that mimic OA.
Experimental Protocols
Protocol 1: In Vivo Tracing of Orally Administered ¹³C-Glucosamine in a Canine Model
This protocol is adapted from studies investigating the bioavailability and incorporation of oral glucosamine into articular cartilage.[1][2][3]
Objective: To determine the distribution and incorporation of orally administered ¹³C-GlcN into articular cartilage and other tissues.
Materials:
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¹³C-Glucosamine HCl (e.g., [1-¹³C]glucosamine hydrochloride)
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Gelatin capsules
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Control and experimental animals (e.g., dogs)
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Surgical tools for tissue harvesting
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Liquid nitrogen
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Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
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Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Animal Dosing:
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Acclimate animals to the housing conditions.
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Prepare gelatin capsules containing the desired dose of ¹³C-GlcN HCl. Dosing regimens can vary, for example, 500 mg/day for 2 weeks or 250 mg/day for 3 weeks.[1][2]
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Administer the capsules orally to the experimental group daily for the duration of the study. The control group receives empty gelatin capsules.
-
-
Tissue Harvesting:
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At the end of the treatment period, euthanize the animals according to approved ethical protocols.
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Immediately harvest articular cartilage from the femoral condyles and tibial plateau.
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Collect samples of other tissues of interest, such as liver, kidney, spleen, heart, muscle, and skin, for comparative analysis.
-
Snap-freeze all tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation for ICP-MS:
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Lyophilize the tissue samples to a constant dry weight.
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Accurately weigh the dried tissue samples.
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Digest the samples using a certified acid digestion protocol suitable for ICP-MS analysis.
-
-
ICP-MS Analysis:
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Analyze the digested samples to determine the ratio of ¹²C to ¹³C.
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The percentage of ¹³C enrichment in the tissues of the treated animals is calculated by comparing the ¹³C levels to those in the control animals.
-
-
Sample Preparation for NMR Spectroscopy:
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Coarsely chop the cartilage samples.
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Place the chopped cartilage into a 5-mm NMR tube with a suitable buffer (e.g., phosphate-buffered saline in D₂O).
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-
¹³C NMR Spectroscopy:
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Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
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Analyze the spectra to identify and quantify the ¹³C-labeled metabolites, particularly the incorporation of ¹³C into the glycosaminoglycan components of proteoglycans.
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Data Presentation:
The quantitative data from this experiment can be summarized in tables for clear comparison.
Table 1: ¹³C Enrichment in Canine Tissues Following Oral Administration of ¹³C-Glucosamine
| Tissue | ¹³C Percentage (Control) | ¹³C Percentage (Treated Dog 1: 500 mg/day for 2 weeks) | ¹³C Percentage (Treated Dog 2: 250 mg/day for 3 weeks) | Percentage Increase in ¹³C (Dog 1 vs. Control) | Percentage Increase in ¹³C (Dog 2 vs. Control) |
| Articular Cartilage | ~1.1% | ~1.125% | ~1.117% | 2.3% | 1.6% |
| Liver | ~1.1% | Highest enrichment among non-cartilage tissues | Highest enrichment among non-cartilage tissues | Data not specified | Data not specified |
| Other Tissues (Kidney, Spleen, etc.) | ~1.1% | Lower than articular cartilage | Lower than articular cartilage | Data not specified | Data not specified |
Data adapted from a study by Adebowale et al. (2011), percentages are illustrative based on reported increases.
Protocol 2: In Vitro Analysis of ¹³C-Glucosamine Metabolism in Chondrocytes using Mass Spectrometry
This protocol outlines a general workflow for tracing the metabolic fate of ¹³C-GlcN in cultured chondrocytes, particularly in an inflammatory model of osteoarthritis.
Objective: To quantify the incorporation of ¹³C-GlcN into glycosaminoglycans and other metabolites in chondrocytes under normal and inflammatory conditions.
Materials:
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Primary human or bovine chondrocytes
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Cell culture medium (e.g., DMEM/F-12)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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[U-¹³C₆]Glucosamine
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Interleukin-1 beta (IL-1β)
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Lysis buffer (e.g., RIPA buffer)
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Protease inhibitors
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Enzymes for GAG digestion (e.g., Chondroitinase ABC)
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Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Chondrocyte Culture and Treatment:
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Isolate primary chondrocytes from articular cartilage using standard enzymatic digestion protocols.
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Culture the chondrocytes in complete medium until they reach a desired confluency (e.g., 80-90%).
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For inflammatory conditions, pre-treat a subset of cells with IL-1β (e.g., 10 ng/mL) for 24 hours to induce an OA-like phenotype.
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Replace the medium with a glucose-free medium supplemented with [U-¹³C₆]Glucosamine at a desired concentration (e.g., 100 µM) for a specified labeling period (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Extraction:
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Wash the cells with ice-cold PBS.
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Lyse the cells using a suitable lysis buffer containing protease inhibitors.
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Collect the cell lysate and centrifuge to pellet cellular debris. The supernatant contains the total protein and metabolites.
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-
Glycosaminoglycan (GAG) Isolation and Digestion:
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Precipitate the GAGs from the cell lysate using a suitable method (e.g., alcohol precipitation).
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Resuspend the GAG pellet and digest it into disaccharides using specific enzymes like Chondroitinase ABC.
-
-
LC-MS Analysis:
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Analyze the digested GAG samples by LC-MS to separate and identify the different disaccharide units.
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The mass spectrometer will detect the mass shift corresponding to the incorporation of ¹³C atoms, allowing for the quantification of newly synthesized GAGs.
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Analyze the cell lysate for other ¹³C-labeled metabolites to trace the metabolic pathways of glucosamine.
-
Data Presentation:
Table 2: Illustrative Quantitative Data from In Vitro ¹³C-Glucosamine Labeling of Chondrocytes
| Condition | Analyte | ¹³C Enrichment (%) | Fold Change vs. Control |
| Control | Chondroitin Sulfate | X | 1.0 |
| IL-1β Treated | Chondroitin Sulfate | Y | (Y/X) |
| Control + ¹³C-GlcN | Chondroitin Sulfate | Z | (Z/X) |
| IL-1β + ¹³C-GlcN | Chondroitin Sulfate | W | (W/Y) |
This table represents a template for presenting quantitative data. Actual values (X, Y, Z, W) would be obtained from the mass spectrometry analysis.
Visualizations: Signaling Pathways and Workflows
Hexosamine Biosynthetic Pathway (HBP)
The hexosamine biosynthetic pathway is a key metabolic route for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for the biosynthesis of glycosaminoglycans. Exogenous glucosamine can enter this pathway, bypassing the rate-limiting step.
Caption: The Hexosamine Biosynthetic Pathway and the entry of exogenous ¹³C-glucosamine.
Experimental Workflow for In Vitro ¹³C-Glucosamine Labeling
This diagram illustrates the key steps in an in vitro experiment using ¹³C-glucosamine to study chondrocyte metabolism.
Caption: Workflow for ¹³C-glucosamine labeling and analysis in cultured chondrocytes.
Logical Relationship: Glucosamine's Potential Anti-Inflammatory Action
This diagram illustrates the proposed mechanism by which glucosamine may exert its anti-inflammatory effects in osteoarthritis, particularly through the inhibition of the NF-κB pathway.
Caption: Proposed anti-inflammatory mechanism of glucosamine via NF-κB inhibition.
Conclusion
The use of ¹³C-labeled glucosamine provides an indispensable tool for advancing our understanding of its role in osteoarthritis. The ability to trace its metabolic fate, quantify its impact on cartilage synthesis, and investigate its cellular mechanisms of action is critical for the development and validation of glucosamine-based therapies. The protocols and data presented here offer a framework for researchers to design and execute robust experiments in the field of osteoarthritis research.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 13C Tracer Experiments for Metabolic Flux Analysis
Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of 13C-MFA.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your 13C-MFA experiments.
Issue 1: Poor Fit Between Simulated and Measured Labeling Data
A common issue in 13C-MFA is a high sum of squared residuals (SSR), indicating a poor fit between the model-simulated and experimentally measured isotopic labeling data. An acceptable fit is crucial for the credibility of the estimated fluxes.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete or Incorrect Metabolic Model | Verify Reactions: Double-check all reactions in your model for biological accuracy and completeness for your specific organism and conditions.[1] Check Atom Transitions: Ensure the atom mapping for each reaction is correct.[1] Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented in the model.[1] Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect.[1] |
| Failure to Reach Isotopic Steady State | Extend Labeling Time: If not at a steady state, extend the labeling period and re-sample. A key assumption for standard 13C-MFA is that the system is at an isotopic steady state. Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods that do not require this assumption. |
| Incorrectly Measured External Fluxes | Verify Measurements: Re-measure substrate uptake and product secretion rates. Ensure accurate biomass concentration measurements. |
| Inaccurate Measurement of Isotopic Labeling | Perform Replicate Measurements: Analyze biological and technical replicates to get a better estimate of the actual measurement variance. Analytical Errors: Issues with sample preparation or the analytical instrumentation can introduce errors into the labeling data. |
| Contamination | Check for Contamination: Ensure that samples are not contaminated with unlabeled biomass or other carbon sources. |
| Instrument Performance | Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer or NMR instrument. |
| Data Correction | Apply Necessary Corrections: Ensure proper correction for the natural abundance of 13C. |
Troubleshooting Workflow for Poor Model Fit
References
Technical Support Center: Stable Isotope Labeling Experiments
Welcome to the Technical Support Center for Stable Isotope Labeling Experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during stable isotope labeling workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your quantitative proteomics data.
Frequently Asked Questions (FAQs)
General
Q1: What are the key differences between SILAC and iTRAQ?
A: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique where cells incorporate stable isotope-labeled amino acids in vivo.[1] Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) is a chemical labeling method where peptides are tagged with isobaric chemical reagents in vitro after protein extraction and digestion.[2][3] SILAC is well-suited for studies in cell culture and allows for mixing of samples at the cellular level, minimizing experimental variability.[4][5] iTRAQ allows for higher multiplexing (up to 8 or 16 samples simultaneously) and can be used on a wider variety of sample types, including tissues and fluids.
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
Q2: How many cell doublings are required for complete labeling in SILAC?
A: For complete incorporation of the "heavy" amino acids, cells should undergo at least five doublings in the SILAC media. This ensures that the natural "light" amino acids are sufficiently diluted and replaced by their labeled counterparts, achieving incorporation efficiencies of over 97%.
Q3: What is the "arginine-to-proline conversion" issue in SILAC?
A: Some cell lines can metabolically convert arginine to other amino acids, most notably proline. If you are using heavy labeled arginine, this can lead to the unintended incorporation of the heavy isotope into proline residues, which can complicate data analysis and lead to inaccurate quantification.
Q4: Can SILAC be used for tissue samples?
A: Direct metabolic labeling of tissues in living organisms with SILAC is challenging and often impractical. However, a "spike-in" SILAC approach can be used where a known amount of a fully labeled proteome from cell culture (a "super-SILAC" mix) is mixed with the unlabeled tissue lysate. This provides an internal standard for relative quantification.
iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)
Q5: What is "ratio compression" in iTRAQ and how can it be mitigated?
A: Ratio compression is a phenomenon in iTRAQ where the measured quantitative ratios of peptides are underestimated, appearing closer to 1:1 than they actually are. This is often caused by the co-isolation and co-fragmentation of contaminating, unlabeled peptides along with the labeled peptide of interest during mass spectrometry. To mitigate this, one can optimize chromatographic separation to reduce co-elution, use higher-energy C-trap dissociation (HCD) for fragmentation, and employ advanced data analysis software that can correct for this effect.
Q6: Why are some identified proteins not quantified in my iTRAQ experiment?
A: Several factors can lead to a lack of quantification for an identified protein. These include low signal intensity of the reporter ions, an insufficient number of unique peptides identified for that protein, and the presence of peptide modifications that can interfere with labeling or fragmentation. Additionally, peptides that are not selected for fragmentation during the MS/MS analysis cannot be quantified.
Troubleshooting Guides
Issue 1: Incomplete Labeling in SILAC Experiments
Symptoms:
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Mass spectra show significant peaks for both light and heavy forms of peptides, even after the expected number of cell doublings.
-
Quantitative data is skewed, showing artificially high abundance of "light" proteins.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium. Monitor incorporation efficiency by mass spectrometry at different time points. | Greater than 97% of the proteome will be labeled with the heavy amino acid. |
| Contamination from Unlabeled Amino Acids | Use dialyzed fetal bovine serum (FBS) to minimize the presence of free, unlabeled amino acids in the culture medium. | Reduced background of light amino acids, leading to higher incorporation efficiency. |
| Amino Acid Conversion | If arginine-to-proline conversion is suspected, supplement the medium with unlabeled proline. This will inhibit the metabolic pathway that converts labeled arginine to proline. | Minimized appearance of heavy isotopes in proline-containing peptides. |
| Cell Line Specific Issues | Some cell lines may have slower protein turnover rates or unique metabolic pathways. Increase the duration of labeling and empirically determine the optimal time for maximum incorporation for your specific cell line. | A time course experiment will reveal the point at which maximum and stable incorporation is achieved. |
Experimental Protocol: Verifying SILAC Incorporation Efficiency
-
Sample Collection: After the desired number of cell doublings, harvest a small aliquot of the "heavy" labeled cells.
-
Protein Extraction and Digestion: Lyse the cells and extract the proteins. Perform a standard in-solution or in-gel tryptic digest.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Manually inspect the spectra of several high-abundance peptides. The intensity of the "light" peak should be minimal compared to the "heavy" peak. For a more thorough analysis, use software like MaxQuant to calculate the overall incorporation efficiency. An incorporation rate of >97% is generally considered acceptable.
Issue 2: Inaccurate Quantification in iTRAQ due to Ratio Compression
Symptoms:
-
Known protein ratios in a control experiment are underestimated.
-
The magnitude of fold-changes across the proteome appears dampened.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-isolation of Precursor Ions | Improve peptide separation by using a longer chromatographic gradient or implementing a pre-fractionation step (e.g., strong cation exchange chromatography). | Reduced complexity of the sample introduced to the mass spectrometer at any given time, minimizing precursor co-isolation. |
| Low Fragmentation Energy | For instruments that support it, use Higher-Energy C-trap Dissociation (HCD) or Pulsed Q Collision Induced Dissociation (PQD) instead of Collision-Induced Dissociation (CID). | More efficient fragmentation of the peptide backbone and liberation of the reporter ions, leading to more accurate quantification. |
| Data Analysis Issues | Utilize data analysis software that can model and correct for ratio compression. Ensure that the software's settings for reporter ion extraction and purity correction are optimized. | More accurate protein ratios that better reflect the true biological changes. |
| Background Contamination | Ensure high-quality reagents and clean laboratory practices to minimize chemical background noise that can interfere with low-intensity reporter ions. | Lower baseline noise in the low m/z region of the MS/MS spectra. |
Experimental Protocol: Minimizing Ratio Compression
-
Sample Preparation: After protein digestion and iTRAQ labeling, pool the samples.
-
Peptide Fractionation (Optional but Recommended): Use off-line high pH reversed-phase chromatography or strong cation exchange chromatography to fractionate the pooled peptide mixture into 6-12 fractions.
-
LC-MS/MS Analysis:
-
Analyze each fraction separately using a long LC gradient (e.g., 90-120 minutes).
-
If available, acquire MS/MS spectra using HCD or a similar fragmentation method that is efficient in the low-mass range.
-
Set the isolation window for precursor ions as narrow as possible without compromising sensitivity (e.g., 1.2-1.6 m/z).
-
-
Data Analysis:
-
Use a search algorithm that is optimized for iTRAQ data.
-
Apply a correction factor if a known standard was spiked into the sample at a defined ratio.
-
Issue 3: High Background Noise in Mass Spectrometry Data
Symptoms:
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Elevated baseline in the total ion chromatogram (TIC).
-
Presence of many non-peptide peaks in the mass spectra.
-
Difficulty in detecting low-abundance peptides.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents or Reagents | Use high-purity, MS-grade solvents and reagents. Filter all solutions before use. Perform blank runs with only the mobile phase to check for solvent contamination. | Clean baseline in blank runs, indicating pure solvents. |
| Leaching from Plasticware | Avoid using plastic containers for long-term storage of solvents. Use glass or polypropylene labware whenever possible. | Reduction or elimination of peaks corresponding to plasticizers (e.g., phthalates). |
| Dirty Ion Source or Mass Analyzer | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's protocol. | Improved signal-to-noise ratio and overall instrument sensitivity. |
| Sample Matrix Effects | Perform a thorough sample cleanup after digestion to remove salts, detergents, and other interfering substances. Use solid-phase extraction (SPE) cartridges for desalting. | Cleaner spectra with reduced chemical noise from the sample matrix. |
References
- 1. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 2. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]
- 3. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting signal overlap in NMR spectra of glucosamine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of glucosamine, with a specific focus on overcoming signal overlap.
Frequently Asked Questions (FAQs)
Q1: Why is signal overlap a common problem in the ¹H NMR spectrum of glucosamine?
A1: Signal overlap is a frequent issue in the ¹H NMR spectra of glucosamine and other carbohydrates for a few key reasons. The majority of the non-anomeric ring protons (H2, H3, H4, H5, H6) resonate in a narrow, crowded region of the spectrum, typically between 3.0 and 4.5 ppm.[1] This congestion makes it difficult to distinguish individual signals and perform accurate integrations. Additionally, in aqueous solutions like D₂O, the anomeric proton of the β-anomer (around 4.8 ppm) can partially overlap with the residual water signal, complicating its analysis.[2][3]
Q2: Glucosamine exists as two anomers in solution. How does this affect the NMR spectrum?
A2: In solution, glucosamine exists in equilibrium between its α- and β-anomers.[4][5] Since the rate of this interconversion (mutarotation) is slow on the NMR timescale, separate signals for each anomer will be observed in the spectrum. This doubles the number of expected peaks, further contributing to spectral complexity and the potential for overlap. The anomeric protons are usually well-separated, with the α-anomer appearing downfield (around 5.3-5.5 ppm) and the β-anomer upfield (around 4.8-4.9 ppm). The ratio of the two anomers can be influenced by factors such as pH and temperature.
Q3: How can I confirm the presence of hydroxyl (-OH) or amine (-NH₂) protons in my spectrum?
A3: Protons attached to heteroatoms like oxygen and nitrogen are "exchangeable." To confirm if a peak corresponds to an -OH or -NH₂ proton, you can add a drop of deuterium oxide (D₂O) to your NMR sample and shake it. The deuterium will exchange with the labile protons, causing their signal to disappear or significantly decrease in intensity in the ¹H NMR spectrum.
Q4: My sample contains paramagnetic ions, and the resolution is very poor. What can I do?
A4: Paramagnetic substances, such as certain metal ions (e.g., iron, copper, manganese), can cause significant line broadening and poor resolution in NMR spectra. One common strategy to mitigate this is to add a chelating agent like EDTA to the sample. EDTA will bind to the paramagnetic ions, effectively "masking" their detrimental effects. However, be aware that the addition of EDTA buffer can sometimes lead to the oxidation of glucosamine.
Troubleshooting Guides
Issue 1: Severe overlap of ring proton signals (3.0-4.5 ppm)
This is the most common challenge in glucosamine NMR. The signals for H2, H3, H4, H5, and both H6 protons for both anomers are often clustered together, making assignment and quantification difficult.
Solutions:
-
Increase Spectrometer Field Strength: Higher field strength magnets (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion, spreading the signals out and improving resolution.
-
Employ 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart), helping to trace the connectivity within a sugar ring.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system. By irradiating a well-resolved anomeric proton, you can often identify all the other protons belonging to that same anomer.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon-13 nuclei. Since ¹³C spectra have a much wider chemical shift range, this can effectively resolve overlapping proton signals.
-
J-resolved Spectroscopy: This 2D technique separates chemical shifts and coupling constants onto different axes, which can reveal multiplets that are hidden in a 1D spectrum.
-
Issue 2: Anomeric proton signal of the β-anomer is obscured by the water peak
When using D₂O as a solvent, the residual HDO signal can be quite large and may overlap with the β-anomer's anomeric proton signal.
Solutions:
-
Solvent Suppression: Modern NMR spectrometers have various solvent suppression pulse sequences (e.g., presaturation, WATERGATE) that can significantly reduce the intensity of the water signal.
-
Adjust Temperature: Changing the temperature can shift the position of the water peak, potentially moving it away from the signal of interest.
-
Use a Different Solvent System: For observing exchangeable protons, a mixed solvent system like 85% H₂O / 15% acetone-d₆ at very low temperatures can be used to slow down the exchange with water and sharpen the signals.
Issue 3: Broad peaks and poor resolution throughout the spectrum
Broad signals can be caused by several factors, from sample preparation to instrument settings.
Solutions:
-
Check Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting the sample.
-
Ensure Homogeneity and Solubility: Make sure your compound is fully dissolved in the NMR solvent. Insoluble particles will lead to poor magnetic field homogeneity.
-
Remove Paramagnetic Impurities: As mentioned in the FAQs, if paramagnetic contamination is suspected, use a chelating agent like EDTA.
-
Optimize Shimming: The magnetic field homogeneity ("shimming") needs to be carefully optimized for each sample to obtain sharp lines. Poor shimming is a common cause of broad peaks.
-
Adjust Temperature: For some molecules, intermediate exchange processes can cause line broadening. Acquiring spectra at different temperatures can help to either slow down or speed up the exchange, resulting in sharper signals.
Data and Protocols
Typical ¹H and ¹³C Chemical Shift Ranges for Glucosamine
The following table summarizes typical chemical shift values for D-glucosamine in D₂O. Note that exact values can vary depending on pH, temperature, and concentration.
| Atom | α-Anomer ¹H (ppm) | β-Anomer ¹H (ppm) | α-Anomer ¹³C (ppm) | β-Anomer ¹³C (ppm) |
| H1/C1 | ~5.3 - 5.5 | ~4.8 - 4.9 | ~90-94 | ~94-98 |
| H2/C2 | ~3.0 - 3.2 | ~2.7 - 2.9 | ~55-58 | ~57-60 |
| H3/C3 | ~3.6 - 3.8 | ~3.4 - 3.6 | ~71-74 | ~74-77 |
| H4/C4 | ~3.4 - 3.6 | ~3.4 - 3.5 | ~70-72 | ~70-72 |
| H5/C5 | ~3.7 - 3.9 | ~3.3 - 3.5 | ~72-74 | ~76-79 |
| H6/C6 | ~3.7 - 3.9 | ~3.7 - 3.9 | ~61-63 | ~61-63 |
Data compiled from various sources, including.
Experimental Protocol: 2D TOCSY for Signal Assignment
This protocol outlines the general steps for acquiring a 2D TOCSY spectrum to resolve overlapping glucosamine signals.
-
Sample Preparation:
-
Dissolve 5-10 mg of glucosamine sample in 0.5-0.6 mL of high-purity D₂O.
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of D₂O and tune/match the probe.
-
Optimize the magnetic field homogeneity (shimming) using the 1D ¹H spectrum.
-
-
Acquisition of 2D TOCSY:
-
Load a standard 2D TOCSY pulse sequence (e.g., dipsi2esgpph on Bruker instruments).
-
Set the spectral width to cover all proton signals (e.g., 0-10 ppm).
-
Set the number of points in the direct (F2) and indirect (F1) dimensions (e.g., 2048 in F2, 256-512 in F1).
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Set the number of scans (NS) per increment (e.g., 8, 16, or higher for dilute samples).
-
Crucially, set the TOCSY mixing time (p13 on Bruker). A typical value is 80-100 ms. This duration allows magnetization to propagate throughout the entire spin system (i.e., through the entire glucosamine molecule).
-
Start the acquisition.
-
-
Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Identify the cross-peaks. A horizontal line drawn from a well-resolved signal (like the anomeric proton) will show correlations (cross-peaks) to all other protons in the same molecule (anomer).
-
Visual Guides
Caption: Workflow for troubleshooting signal overlap in glucosamine NMR.
Caption: Causes of and solutions for signal overlap in glucosamine NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Natural 13C Abundance in Isotope Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural 13C abundance in stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural 13C abundance?
A1: All naturally occurring carbon-containing compounds are a mixture of isotopes, primarily ¹²C and approximately 1.1% ¹³C.[1][2] When you analyze your ¹³C-labeled samples by mass spectrometry, the instrument detects the total ¹³C content, which is a combination of the experimentally introduced ¹³C label and the naturally present ¹³C. To accurately determine the true isotopic enrichment from your experiment, you must subtract the contribution of the naturally abundant ¹³C.[1] Failure to do so will result in an overestimation of your ¹³C incorporation.[1]
Q2: What is a Mass Isotopologue Distribution (MID)?
A2: A Mass Isotopologue Distribution (MID), also referred to as a Mass Distribution Vector (MDV), represents the fractional abundance of each isotopologue of a molecule.[1] Isotopologues are molecules that differ only in their isotopic composition. For a molecule with 'n' carbon atoms, you will have a series of mass isotopologues: M+0 (unlabeled), M+1 (one ¹³C), M+2 (two ¹³C), and so on, up to M+n (fully labeled). The MID is a vector of the relative abundances of each of these isotopologues, and the sum of all fractions is 1 (or 100%).
Q3: How does the natural abundance of other elements affect the correction?
A3: Other elements in your molecule and any derivatizing agents (e.g., silicon in TMS derivatives) also have naturally occurring stable isotopes (e.g., ²⁹Si, ³⁰Si, ¹⁷O, ¹⁸O, ²H). These isotopes also contribute to the M+1, M+2, etc. peaks in your mass spectrum. A proper natural abundance correction algorithm will account for the isotopic distributions of all elements in the analyzed molecule or fragment.
Q4: Can I use a single correction factor for all my metabolites?
A4: No, the correction for natural ¹³C abundance is specific to the elemental formula of each metabolite or fragment being analyzed. The number of atoms of each element (C, H, O, N, Si, etc.) determines the probability of natural isotope incorporation and thus dictates the specific correction needed.
Q5: What software tools are available to perform this correction?
A5: Several software tools are available to automate the natural abundance correction. Some commonly used options include IsoCor, IsoCorrectoR, Corna, and AccuCor2. These tools typically require the elemental formula of the metabolite (and any derivatives) and the raw mass isotopologue data as input. Many are available as standalone software with graphical user interfaces or as packages for programming languages like Python and R.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of ¹³C labeling data.
| Problem | Possible Causes | Troubleshooting Steps |
| Negative values in the corrected data | 1. Low signal-to-noise ratio: Inaccurate measurement of low abundance isotopologues. 2. Incorrect background subtraction: Background noise being improperly subtracted from the signal. 3. Underestimation of a mass isotopomer peak: Inaccurate peak integration. 4. Missing peaks in the raw data: Can lead to errors in the correction algorithm. | 1. Improve Instrument Performance: Ensure your mass spectrometer is properly tuned and calibrated to maximize signal-to-noise. 2. Review Data Processing: Re-evaluate your peak integration and background subtraction methods. 3. Handle Missing Values: Some correction methods suggest interpolating missing fractional abundances based on the expected isotopic profile. Other approaches recommend setting negative values to zero and renormalizing the remaining MIDs. |
| Unexpectedly low ¹³C enrichment after correction | 1. Incomplete labeling: The tracer may not have reached isotopic steady state. 2. Metabolic dilution: Contribution from large, unlabeled endogenous pools of the metabolite or its precursors. 3. Incorrect tracer purity information: The stated purity of the ¹³C-labeled tracer may be inaccurate. | 1. Optimize Labeling Time: Perform a time-course experiment to ensure isotopic steady state is reached. 2. Consider Experimental Design: Evaluate if significant unlabeled pools are expected and if the experimental design can be modified to account for this. 3. Verify Tracer Purity: Use the manufacturer's specified isotopic purity in your correction algorithm. |
| High variability in corrected data between replicates | 1. Inconsistent sample handling: Variations in cell culture, quenching, or extraction procedures. 2. Instrument instability: Fluctuations in the mass spectrometer's performance. 3. Inconsistent derivatization: If using GC-MS, derivatization efficiency can vary between samples. | 1. Standardize Protocols: Ensure consistent and precise execution of all experimental steps, from cell culture to sample extraction. 2. Monitor Instrument Performance: Run a standard periodically to check for instrument drift. 3. Optimize Derivatization: Ensure the derivatization reaction goes to completion for all samples. |
| Corrected data for an unlabeled control sample does not show ~100% M+0 | 1. Incorrect elemental formula: The formula used for the correction matrix does not match the analyzed ion. 2. Presence of contamination: Co-eluting compounds or background signals interfering with the measurement. 3. Errors in the correction algorithm or its implementation. | 1. Verify Elemental Formula: Double-check the chemical formula of the metabolite, including any atoms added during derivatization. 2. Improve Chromatographic Separation: Optimize your LC or GC method to resolve any co-eluting peaks. 3. Validate Correction Method: Test the correction algorithm with a known standard to ensure it is functioning correctly. |
Experimental Protocols
Protocol: Correcting Mass Isotopomer Distributions for Natural Isotope Abundance
This protocol outlines the general steps for correcting raw mass spectrometry data for natural isotopic abundance using a matrix-based method.
1. Sample Preparation and MS Analysis:
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Culture cells or organisms with the ¹³C-labeled substrate. It is crucial to also include a control group cultured with the corresponding unlabeled substrate.
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Harvest the biological material and extract the metabolites of interest.
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If necessary, derivatize the metabolites for analysis (e.g., silylation for GC-MS).
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Analyze the samples using a mass spectrometer (e.g., GC-MS or LC-MS) to obtain the raw mass isotopologue distributions for the metabolites of interest.
2. Data Extraction:
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For each metabolite in both labeled and unlabeled samples, integrate the peak area or ion counts for each mass isotopologue (M+0, M+1, M+2, etc.).
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Normalize these values to obtain the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities for that metabolite. This vector of fractional abundances is the measured MID.
3. Correction Using a Matrix-Based Method:
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Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed, including any atoms from the derivatizing agent.
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Construct the Correction Matrix: A correction matrix is generated based on the elemental formula and the known natural abundances of the isotopes of all constituent elements. This can be done using various software tools or custom scripts.
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Apply the Correction: The measured MID is corrected by multiplying it by the inverse of the correction matrix. The resulting vector is the corrected MID, which reflects the true enrichment from the ¹³C tracer.
Visualizations
Caption: Workflow for correcting natural 13C abundance in mass spectrometry data.
Caption: Logical relationship of the matrix-based correction method.
References
Technical Support Center: Enhancing Detection Sensitivity of 13C Labeled Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13C labeled metabolites. Our goal is to help you overcome common challenges and improve the sensitivity of your detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low signal intensity in 13C NMR experiments?
Low signal in 13C NMR is primarily due to two factors. First, the natural abundance of the 13C isotope is only about 1.1%, meaning the vast majority of carbon atoms in a sample are the NMR-inactive 12C isotope. Secondly, 13C has a smaller gyromagnetic ratio (γ) compared to 1H, which is about one-quarter that of 1H. Since the sensitivity of an NMR experiment is proportional to γ³, this results in a significant inherent decrease in sensitivity compared to 1H NMR.
Q2: How can I improve the detection of quaternary carbons in 13C NMR?
The difficulty in detecting quaternary carbons often stems from their long spin-lattice relaxation times (T1). To improve their detection, you can use a shorter pulse width (e.g., a 30° pulse instead of a 90° pulse) to reduce the necessary relaxation delay between scans. This allows for more scans in the same amount of time, improving the signal-to-noise ratio for these slowly relaxing carbons. While increasing the relaxation delay (D1) can also help, optimizing the flip angle is often a more time-efficient strategy.
Q3: What is isotopic steady state and why is it important for 13C metabolic flux analysis (13C-MFA)?
Isotopic steady state is the point at which the 13C enrichment in a given metabolite becomes stable over time after the introduction of a 13C labeled substrate. Reaching this state is a fundamental assumption for standard 13C-MFA. To confirm that isotopic steady state has been achieved, it is recommended to measure the isotopic labeling of key metabolites at multiple time points toward the end of the experiment. If the labeling enrichment does not change between these time points, it indicates that a steady state has been reached.
Q4: How can I differentiate between a true 13C labeled peak and background noise in mass spectrometry?
Distinguishing a low-intensity 13C labeled signal from background noise is a common challenge. High-resolution mass spectrometry (such as with Orbitrap or FT-ICR-MS instruments) is crucial for accurately identifying and resolving 13C isotopologues from interfering ions that may have very similar mass-to-charge ratios. Additionally, true 13C labeled fragments will exhibit a characteristic isotopic distribution pattern that can be analyzed.
Q5: What are common sources of background noise in mass spectrometry for 13C labeling experiments?
Background noise in mass spectrometry can be categorized as chemical, electronic, and environmental. Chemical noise is often the most significant contributor and can arise from solvent impurities, plasticizers from labware (e.g., phthalates), polymers (e.g., PEG), detergents, and contaminants from the biological matrix itself.
Troubleshooting Guides
Issue: Low Signal Intensity or Undetectable Peaks in Mass Spectrometry
This is a frequent issue in 13C labeling experiments. The following guide provides a systematic approach to troubleshooting and resolving this problem.
Caption: Troubleshooting workflow for low signal intensity in MS.
| Potential Cause | Recommended Action |
| Sample Preparation Issues | |
| Insufficient metabolite concentration | Increase the amount of starting biological material or concentrate the metabolite extract. |
| Inefficient metabolite extraction | Optimize the extraction protocol. Different metabolites may require different extraction methods.[1] |
| Metabolite degradation | Ensure rapid quenching of metabolism and keep samples cold during preparation.[2] |
| Liquid Chromatography (LC) Problems | |
| Poor chromatographic peak shape | Optimize the LC method, including the gradient, column, and mobile phase composition. |
| Shifting retention times | Ensure the LC system is properly equilibrated before each run. Check for leaks or pressure fluctuations.[3] |
| Mass Spectrometry (MS) Issues | |
| Suboptimal ionization | Optimize ion source parameters such as gas flows, temperatures, and voltages.[4] |
| Instrument not tuned or calibrated | Regularly perform instrument tuning and calibration according to the manufacturer's recommendations.[4] |
| Incorrect MS settings | Verify that the MS method is appropriate for the target analytes, including polarity and acquisition mode. |
| Data Analysis Errors | |
| Incorrect natural abundance correction | Use appropriate algorithms to correct for the natural abundance of 13C, as simple subtraction of unlabeled samples is not accurate. |
| Poor peak integration | Manually review and adjust peak integration parameters to ensure accurate quantification. |
Quantitative Data Summary
Table 1: Comparison of Detection Limits for QQQ and QTOF Mass Spectrometry
This table compares the in-column detection limits for a selection of metabolites using Triple Quadrupole (QQQ) and Quadrupole Time-of-Flight (QTOF) mass spectrometers, demonstrating the generally higher sensitivity of QQQ instruments for targeted analysis.
| Metabolite | QQQ Detection Limit (fmol) | QTOF Detection Limit (fmol) |
| Alanine | 10.2 | 45.3 |
| Aspartate | 8.5 | 35.8 |
| Glutamate | 6.8 | 28.7 |
| Glycine | 15.1 | 62.1 |
| Serine | 25.4 | 105.6 |
| Succinate | 304.7 | 881.5 |
| Valine | 12.3 | 51.2 |
Table 2: Performance of Different 13C-Labeled Glucose Tracers for Metabolic Flux Analysis
The choice of 13C tracer significantly impacts the precision of flux estimates for different metabolic pathways. This table summarizes the performance of various glucose tracers for key pathways in central carbon metabolism.
| Isotopic Tracer | Target Pathway | Performance Characteristics |
| [1,2-13C]glucose | Glycolysis, Pentose Phosphate Pathway | Provides the most precise estimates for these pathways and the overall network. |
| [1,6-13C]glucose | Overall Central Metabolism | One of the best single tracers for consistently high flux precision. |
| [U-13C]glucose | TCA Cycle | Offers high precision for TCA cycle fluxes. |
| 80% [1-13C] & 20% [U-13C] glucose | Glycolysis, Pentose Phosphate Pathway | A commonly used mixture that performs well for upper central metabolism. |
Experimental Protocols
General Protocol for a 13C Labeling Experiment in Cell Culture
This protocol outlines the key steps for conducting a 13C labeling experiment with adherent mammalian cells.
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Cell Seeding and Growth: Seed cells in appropriate culture vessels and allow them to reach the desired confluency.
-
Medium Exchange: Aspirate the growth medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).
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Introduce 13C Tracer: Add the pre-warmed culture medium containing the 13C-labeled substrate (e.g., [U-13C]-glucose).
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Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the 13C label into downstream metabolites. The incubation time should be sufficient to approach or reach isotopic steady state.
-
Metabolism Quenching: Rapidly aspirate the labeling medium and wash the cells with an ice-cold saline solution. Immediately add a quenching solution (e.g., ice-cold 80% methanol) to arrest all enzymatic activity.
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Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to precipitate proteins.
-
Sample Clarification: Centrifuge the samples at high speed to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
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Sample Storage: Store the metabolite extracts at -80°C until analysis.
Caption: A typical experimental workflow for 13C labeling.
Simplified Metabolic Pathway Visualization
The following diagram illustrates the incorporation of a uniformly labeled 13C glucose ([U-13C]-glucose) into downstream metabolites of glycolysis and the TCA cycle.
Caption: Incorporation of 13C from glucose into central carbon metabolism.
References
Minimizing isotopic dilution and scrambling in 13C tracer studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic dilution and scrambling in ¹³C tracer studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during ¹³C tracer experiments.
Issue 1: Low ¹³C Enrichment in Metabolites of Interest
Question: My mass spectrometry data shows very low ¹³C enrichment in my target metabolites. What are the likely causes and how can I fix this?
Answer: Low ¹³C enrichment is a common issue that can often be attributed to significant isotopic dilution. The following troubleshooting workflow can help diagnose and resolve the problem.
Troubleshooting Workflow for Low ¹³C Enrichment
Caption: Troubleshooting workflow for low ¹³C enrichment.
Issue 2: Inconsistent Labeling Patterns Between Replicates
Question: I'm observing significant variability in the ¹³C labeling patterns across my biological replicates. What could be causing this inconsistency?
Answer: Inconsistent results between replicates can undermine the reliability of your study. This issue often stems from variations in experimental procedures, particularly during cell culture, quenching, and metabolite extraction.
Key Areas to Investigate for Inconsistent Replicates:
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Cell Culture Conditions: Ensure uniform cell seeding density and confluency at the time of labeling. Variations in cell growth phases can lead to different metabolic states.
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Quenching and Extraction: The time from sample collection to metabolic quenching must be minimized and kept consistent.[1] Incomplete or variable extraction efficiency can also introduce significant errors.
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Sample Handling: Maintain consistent temperatures and handling times for all samples throughout the workflow to prevent unintended metabolic activity or degradation.
Issue 3: Unexpected Isotopologue Distribution (Isotopic Scrambling)
Question: The mass isotopologue distribution in my target metabolites doesn't match the expected pattern based on known metabolic pathways. What could be causing this isotopic scrambling?
Answer: Isotopic scrambling refers to the randomization of ¹³C atoms within a molecule, leading to deviations from expected labeling patterns.[1] This can complicate flux calculations.
Primary Causes of Isotopic Scrambling:
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Reversible Reactions: High rates of reversible enzymatic reactions can redistribute labeled carbons.
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Metabolic Branch Points: Pathways where metabolites can be produced from multiple sources can contribute to scrambling.
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Futile Cycles: The simultaneous operation of opposing metabolic pathways can lead to continuous cycling and scrambling of isotopic labels.[1]
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Background CO₂ Fixation: Incorporation of unlabeled CO₂ from the atmosphere or bicarbonate in the medium can alter labeling patterns.[1]
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Slow or Incomplete Quenching: Continued enzymatic activity after sample collection can lead to altered isotopologue distributions.[1]
To mitigate scrambling, ensure rapid and efficient quenching, and consider the metabolic characteristics of your system when choosing a tracer and interpreting results.
Frequently Asked Questions (FAQs)
Isotopic Dilution
-
Q1: What is isotopic dilution?
-
A1: Isotopic dilution is the decrease in the isotopic enrichment of the administered ¹³C tracer when it mixes with pre-existing, unlabeled pools of the same or related metabolites within the biological system. This can lead to an underestimation of true metabolic fluxes.
-
-
Q2: What are the primary sources of isotopic dilution?
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A2: The main sources include:
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Intracellular Pools: Unlabeled metabolites already present inside the cells.
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Extracellular Sources: Unlabeled compounds in the cell culture medium, often from standard fetal bovine serum (FBS).
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De Novo Synthesis: The cell's own production of the metabolite from other unlabeled carbon sources in the medium.
-
-
-
Q3: How can I minimize isotopic dilution?
-
A3: To minimize dilution:
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Pre-condition cells: Before adding the tracer, wash cells and incubate them in a medium free of the unlabeled substrate to clear existing pools.
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Use dialyzed FBS: Standard FBS contains unlabeled metabolites. Use dialyzed FBS to reduce this source of dilution.
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Optimize labeling time: Allow sufficient time for the labeled tracer to reach isotopic steady state, where the isotopic enrichment of metabolites becomes constant.
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-
Isotopic Scrambling
-
Q4: What is the difference between isotopic dilution and isotopic scrambling?
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A4: Isotopic dilution reduces the overall ¹³C enrichment, while isotopic scrambling alters the distribution of ¹³C atoms within a molecule, leading to unexpected labeling patterns.
-
-
Q5: How can I detect and account for isotopic scrambling?
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A5: Detecting scrambling often involves comparing observed labeling patterns to theoretical predictions from metabolic models. If scrambling is suspected, consider using tracers that label different parts of the molecule or employ advanced metabolic flux analysis software that can account for reversible reactions.
-
Experimental Design
-
Q6: How do I choose the right ¹³C tracer?
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A6: The optimal tracer depends on the specific metabolic pathways you are investigating. For example, [1,2-¹³C₂]-glucose is often effective for studying glycolysis and the pentose phosphate pathway, while [U-¹³C₅]-glutamine is preferred for analyzing the TCA cycle.
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Q7: What is the difference between metabolic steady state and isotopic steady state?
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A7: Metabolic steady state is a condition where the concentrations of intracellular metabolites are constant over time. Isotopic steady state is reached when the isotopic enrichment of these metabolites no longer changes over time. Achieving isotopic steady state is a key assumption for many metabolic flux analysis methods.
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Data Presentation: Comparison of Experimental Conditions
Table 1: Comparison of Quenching Methods for Metabolite Recovery
| Quenching Method | Temperature | Key Findings | Potential Issues |
| Cold Methanol | -20°C to -80°C | Effective at halting metabolism. | Can cause significant metabolite leakage in some cell types. |
| Cold Saline | ~0°C | Mitigates metabolite leakage compared to cold methanol. | May be less effective at instantly halting all metabolic activity. |
| Rapid Filtration & Cold Methanol | -80°C | High quenching efficiency. | More laborious sample processing. |
| Methanol Slurry (30%) | -24°C | Less laborious than filtration with good quenching. | Slightly less effective at quenching than rapid filtration. |
Table 2: Comparison of Metabolite Extraction Solvents
| Extraction Solvent | Polarity | Metabolite Coverage | Considerations |
| 80% Methanol | Polar | Good for a broad range of polar metabolites. | May not be optimal for very non-polar compounds. |
| Methanol/Chloroform/Water | Biphasic | Allows for separation of polar and non-polar metabolites. | More complex procedure. |
| Acetonitrile | Polar | Can provide good recovery of a wide range of metabolites. | Efficiency can be cell-type dependent. |
| Methanol/MTBE/Water | Biphasic | MTBE is less toxic than chloroform. | May have different extraction efficiencies for certain lipids. |
Experimental Protocols
Protocol 1: ¹³C Labeling of Adherent Mammalian Cells
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Cell Seeding and Growth: Seed cells in multi-well plates to reach 70-80% confluency at the time of the experiment.
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Medium Pre-conditioning (Optional): One day before the experiment, replace the medium with fresh, unlabeled growth medium to normalize the extracellular environment.
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Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove the old medium.
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Tracer Incubation:
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For a positive control, use a medium with the desired concentration of a well-metabolized tracer like [U-¹³C₆]-D-Glucose.
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For a negative control, a non-metabolized tracer like [U-¹³C₆]-L-Glucose can be used to check for non-specific labeling.
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Incubate for a duration sufficient to approach isotopic steady state (this should be determined empirically, but can range from minutes for glycolysis to hours for the TCA cycle).
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Quenching and Metabolite Extraction:
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Rapidly aspirate the labeling medium.
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Immediately wash the cells with ice-cold PBS to remove extracellular tracer.
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Add a sufficient volume of cold (-80°C) 80% methanol to each well to instantly quench metabolism and extract metabolites.
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Scrape the cells in the methanol and transfer the lysate to a microcentrifuge tube.
-
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Sample Preparation for Analysis:
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Vortex the lysate thoroughly.
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Centrifuge at high speed to pellet proteins and cell debris.
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Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry (LC-MS or GC-MS).
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Protocol 2: Correction for Natural ¹³C Abundance
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Run an Unlabeled Control: Always analyze an unlabeled control sample alongside your labeled samples.
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Acquire Mass Spectra: Obtain the mass isotopologue distribution (MID) for your metabolite of interest from both the unlabeled and labeled samples.
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Determine Elemental Formula: Identify the complete elemental formula of the metabolite fragment being analyzed, including any atoms from derivatization agents.
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Use a Correction Algorithm: Employ a matrix-based correction method, available in various software packages or as custom scripts, to subtract the contribution of naturally occurring isotopes from your measured MIDs.
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Validate the Correction: After correction, the M+0 isotopologue in your unlabeled control should be close to 100%, with other isotopologues near zero. Significant deviations suggest an issue with the correction process.
Data Correction Workflow
Caption: Workflow for natural abundance correction.
References
Challenges in achieving steady-state labeling with 13C glucose.
Technical Support Center: 13C Glucose Steady-State Labeling
Welcome to the technical support center for stable isotope labeling experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of achieving steady-state labeling with 13C glucose for metabolic flux analysis.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their 13C glucose labeling experiments.
Question: Why is the 13C enrichment in my target metabolites lower than expected?
Answer: Low 13C enrichment is a common issue that can stem from several factors. Systematically investigate the following possibilities:
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Insufficient Incubation Time : The time required to reach isotopic steady state varies significantly between metabolic pathways.[1][2] Glycolytic intermediates may label in minutes, while TCA cycle intermediates can take several hours.[1]
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High Influx from Other Carbon Sources : The presence of unlabeled carbon sources in the medium, such as glucose, glutamine, or amino acids from serum, can dilute the 13C label.
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Solution : Use a defined medium with known concentrations of all carbon sources. Reduce or eliminate non-essential, unlabeled nutrients. If using serum, consider dialysis to remove small molecules like amino acids and glucose.
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Sub-optimal Tracer Concentration : The concentration of 13C glucose may be too low to compete effectively with intracellular pools and other carbon sources.
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Solution : Perform a dose-response experiment to identify the optimal tracer concentration (e.g., 1-25 mM) that maximizes enrichment without causing cellular toxicity.
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Poor Cell Viability : High concentrations of the tracer or altered media conditions can impact cell health, leading to altered metabolism and poor label incorporation.
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Solution : Monitor cell viability using methods like trypan blue exclusion or an MTT assay throughout your experiment. Ensure that the experimental conditions do not induce significant stress or toxicity.
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Question: My labeling data is highly variable between replicates. What could be the cause?
Answer: Variability between replicates often points to inconsistencies in experimental execution.
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Inconsistent Cell Culture Conditions : Differences in cell density, passage number, or growth phase can lead to metabolic heterogeneity.
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Solution : Standardize your cell seeding density and ensure all replicates are from the same passage number. Harvest cells during the exponential growth phase to ensure metabolic consistency.
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Ineffective Metabolite Quenching : If metabolism is not halted instantly and completely, enzymatic activity can continue post-harvest, altering metabolite pools and labeling patterns.
-
Solution : Quench metabolism rapidly by flash-freezing cells in liquid nitrogen or using ice-cold extraction solvents (e.g., 80% methanol). Ensure the quenching step is performed identically and swiftly for all samples.
-
-
Metabolite Degradation : Samples may degrade if not stored or processed correctly.
-
Solution : Keep samples at -80°C at all times. Minimize freeze-thaw cycles. Process samples on dry ice when possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between metabolic steady state and isotopic steady state?
A1:
-
Metabolic Steady State refers to a condition where the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time. This is often assumed for cells in a stable environment, such as during exponential growth in a continuous culture system.
-
Isotopic Steady State is reached when the fractional abundance of a 13C label in a given metabolite becomes constant. This indicates that the rate of label incorporation into the metabolite pool is balanced by the rate of its turnover. Achieving metabolic steady state is a prerequisite for achieving a true isotopic steady state.
Q2: How long does it take to reach isotopic steady state?
A2: The time required is highly dependent on the pathway, the metabolite pool size, and the metabolic rates of the specific cell type. As a general guideline for experiments with 13C glucose in cultured mammalian cells:
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Glycolysis : Reaches steady state relatively quickly, often within minutes.
-
TCA Cycle : Takes longer, typically several hours.
-
Amino Acids & Nucleotides : Can take much longer (up to 24 hours or more), especially if they are also supplied by the culture medium, which creates large external pools that are slow to label.
Q3: Is it always necessary to reach 100% isotopic steady state?
A3: Not always. While traditional steady-state Metabolic Flux Analysis (MFA) assumes isotopic equilibrium, other methods can be used if this state is not achievable.
-
Pseudo-Steady State : For many experiments, reaching a point where changes in labeling are minimal (e.g., >90% of the final enrichment) is sufficient and is often referred to as a pseudo-steady state.
-
Instationary MFA (INST-MFA) : If steady state cannot be reached (e.g., in slow-growing cells or for in vivo studies), INST-MFA can be used. This method analyzes labeling patterns at multiple time points before steady state is achieved, but it is computationally more complex.
Q4: Which 13C glucose tracer should I use?
A4: The choice of tracer depends on the specific pathways you want to investigate.
-
[U-13C6]glucose : All six carbons are labeled. This is a good general-purpose tracer for assessing the overall contribution of glucose to various downstream metabolites.
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[1,2-13C2]glucose : Labeled on the first two carbons. This tracer is particularly effective for resolving fluxes through glycolysis versus the Pentose Phosphate Pathway (PPP).
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Parallel Labeling : To achieve the highest resolution across the entire metabolic network, performing parallel experiments with different tracers (e.g., [U-13C6]glucose and [U-13C5]glutamine) is a powerful approach.
Data Presentation
Table 1: Representative Times to Achieve Isotopic Steady State
| Metabolic Pathway | Key Metabolites | Typical Time to Steady State | References |
| Glycolysis | Pyruvate, Lactate | Seconds to Minutes | |
| Pentose Phosphate Pathway | Ribose-5-Phosphate | Minutes to Hours | |
| TCA Cycle | Citrate, Malate, Succinate | Several Hours (e.g., 2-6 hours) | |
| Amino Acid Synthesis | Glutamate, Aspartate | Hours to >24 hours | |
| Nucleotide Synthesis | Ribonucleotides | ~24 hours |
Experimental Protocols
General Protocol for 13C Glucose Labeling in Adherent Mammalian Cells
This protocol provides a generalized workflow. Optimization is required for specific cell lines and experimental goals.
1. Cell Seeding and Growth:
-
Seed cells in culture plates (e.g., 10-cm dishes) at a density that ensures they will be in the mid-to-late exponential growth phase at the time of the experiment (typically 60-80% confluency).
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2) in their normal growth medium.
2. Media Preparation:
-
Prepare labeling medium. This is typically a custom formulation of a basal medium (e.g., DMEM) lacking standard glucose and glutamine.
-
Add dialyzed fetal bovine serum (if required) to minimize unlabeled small molecules.
-
Supplement the medium with the desired concentration of the [13C]-glucose tracer (e.g., 25 mM [U-13C6]glucose) and any other necessary substrates like glutamine.
3. Isotopic Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual medium.
-
Add the pre-warmed 13C labeling medium to the plates.
-
Return the plates to the incubator for the desired labeling period (determined from time-course experiments). To confirm steady state, use at least two time points (e.g., 18 and 24 hours). If labeling is identical, steady state is confirmed.
4. Metabolite Quenching and Extraction:
-
Remove plates from the incubator and immediately aspirate the labeling medium.
-
Place the plate on dry ice and add 1 mL of ice-cold 80% methanol (-80°C) to quench all enzymatic activity.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Add an equal volume of ice-cold water and vortex thoroughly.
-
To separate polar and non-polar phases, add two volumes of ice-cold chloroform and vortex for 10 minutes at 4°C.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. Three layers will form: an upper aqueous/polar phase (containing central carbon metabolites), a lower organic/non-polar phase (containing lipids), and a protein pellet.
5. Sample Preparation for Analysis:
-
Carefully aspirate the upper aqueous layer and transfer it to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen.
-
Store the dried pellet at -80°C or proceed to derivatization (for GC-MS) or reconstitution in an appropriate solvent for LC-MS analysis.
6. Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid or gas chromatography to separate and detect the metabolites.
-
Collect data on the mass isotopomer distributions (MIDs) for each metabolite of interest, which is the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).
Visualizations
Caption: Experimental workflow for a 13C glucose steady-state labeling experiment.
Caption: Flow of 13C label from glucose through glycolysis and the TCA cycle.
Caption: Troubleshooting decision tree for low 13C enrichment.
References
Optimizing dosage and administration route for in vivo 13C labeling.
Welcome to the technical support center for in vivo 13C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dosage and administration routes, and to offer solutions for common challenges encountered during these sophisticated metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing dosage and administration route for in vivo 13C labeling?
The primary goal is to achieve sufficient and consistent enrichment of 13C in the metabolites of interest within the target tissue or biofluid. This allows for accurate tracing of metabolic pathways and calculation of metabolic fluxes.[1][2][3] Optimization aims to maximize the signal-to-noise ratio of labeled to unlabeled metabolites while minimizing physiological perturbation to the organism.[4]
Q2: What are the most common administration routes for 13C tracers in vivo?
The most common administration routes include:
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Intravenous (IV) infusion: Often considered the gold standard for achieving isotopic steady state, but can be technically challenging.[5]
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Intraperitoneal (IP) injection: A less invasive method than IV infusion, suitable for bolus administration and can achieve high labeling efficiency.
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Oral gavage: Useful for studying nutrient absorption and first-pass metabolism in the gut and liver.
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Dietary administration: Incorporating the tracer into the animal's food or drinking water for long-term labeling studies.
Q3: Should I use a bolus injection or a continuous infusion?
The choice between a bolus injection and continuous infusion depends on the experimental goals.
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Bolus Injection: A single, rapid administration of the tracer. It is technically simpler, faster, and more cost-effective. However, it leads to non-steady-state labeling dynamics, with tracer enrichment peaking and then declining over time. Repeated bolus injections can help to achieve higher and more sustained enrichment.
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Continuous Infusion: Involves a constant, slow delivery of the tracer, often preceded by an initial bolus to quickly raise plasma concentration. This method is preferred for achieving isotopic steady state, which is crucial for many metabolic flux analysis models. However, it is more technically demanding, expensive, and may require surgical catheter implantation.
Q4: Is fasting necessary before tracer administration?
Fasting is a common practice to reduce the background levels of unlabeled endogenous metabolites, thereby enhancing the relative enrichment from the 13C tracer. A typical fasting period for mice is 6 hours. However, the necessity and duration of fasting can be tissue-dependent. For instance, while a 3-hour fast generally improves labeling in most organs, labeling in the heart may be better without a fasting period.
Q5: How do I determine the optimal tracer dosage?
The optimal dosage depends on the tracer, the animal model, the target tissue, and the specific metabolic pathway being investigated. It's a balance between achieving sufficient labeling and avoiding metabolic disturbances. For example, with 13C-glucose administered via IP injection in mice, a dose of 4 mg/g of body weight has been shown to provide robust labeling of TCA cycle intermediates. It is recommended to perform pilot studies with varying doses to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Problem 1: Low 13C enrichment in target metabolites.
| Possible Cause | Suggested Solution |
| Inadequate Tracer Dose | Increase the concentration of the 13C tracer. Perform a dose-response pilot study to identify the optimal dose that provides sufficient enrichment without causing metabolic perturbations. For example, studies have shown that for bolus IP injections of 13C-glucose, increasing the dose from 1 mg/g to 4 mg/g improves labeling in various tissues. |
| Suboptimal Administration Route | The chosen administration route may not be efficient for the target tissue. For instance, intraperitoneal injections have been shown to provide better tracer incorporation than oral gavage for systemic labeling. Consider switching to a more direct route, such as intravenous infusion, to bypass potential absorption barriers. |
| Incorrect Labeling Duration | The time between tracer administration and sample collection may be too short or too long. The time to reach peak enrichment varies between metabolites and tissues. For example, after a [U-13C]glucose gavage, plasma glucose labeling peaks around 15-30 minutes, while TCA cycle intermediates in tissues may peak later. Conduct a time-course experiment to determine the optimal labeling window for your metabolites of interest. |
| High Endogenous Background | High levels of unlabeled metabolites from the diet can dilute the 13C tracer. Implement a fasting period (e.g., 6 hours for mice) before tracer administration to lower the endogenous background. |
| Poor Tracer Bioavailability | The tracer may not be effectively absorbed or transported to the target tissue. For oral administration, consider the formulation of the tracer to enhance absorption. For systemic studies, intravenous or intraperitoneal routes are generally more reliable. |
Problem 2: High variability in 13C enrichment between animals.
| Possible Cause | Suggested Solution |
| Inconsistent Administration | Ensure precise and consistent administration of the tracer for all animals. For injections, use accurate syringes and a standardized technique. For infusions, calibrate the infusion pump and ensure the catheter is correctly placed. |
| Differences in Animal Physiology | Factors such as age, weight, and health status can influence metabolism. Use age- and weight-matched animals and ensure they are healthy and acclimated to the experimental conditions. |
| Variable Fasting Times | Inconsistent fasting periods can lead to different levels of endogenous metabolites. Strictly control the duration of fasting for all animals in the experiment. |
| Stress During Experiment | Stress can significantly alter metabolism. Handle animals carefully and allow for an acclimation period. For infusion studies, surgical implantation of a catheter followed by a recovery period is recommended to minimize stress during the experiment. |
Problem 3: Achieving isotopic steady state is difficult.
| Possible Cause | Suggested Solution |
| Inappropriate Administration Method | Bolus injections by nature do not lead to a steady state. Use a continuous intravenous infusion to maintain a constant level of the tracer in the circulation. |
| Incorrect Infusion Rate | The infusion rate may be too low to compensate for the body's clearance of the tracer or too high, causing metabolic disturbances. The infusion protocol may need to be optimized, often involving an initial bolus dose to quickly reach a target plasma concentration, followed by a continuous infusion to maintain it. |
| Short Infusion Duration | The time to reach isotopic steady state can vary for different metabolites. Glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates can take several hours. It is crucial to verify that a steady state has been achieved by collecting samples at multiple time points during the infusion. |
Experimental Protocols
Protocol 1: Bolus Intraperitoneal (IP) Injection of [U-13C]-Glucose in Mice
This protocol is adapted from studies optimizing bolus-based labeling for TCA cycle intermediates.
-
Animal Preparation:
-
Use age- and weight-matched mice.
-
Fast the mice for 3-6 hours prior to injection, with free access to water.
-
-
Tracer Preparation:
-
Prepare a sterile solution of [U-13C]-D-Glucose in 0.9% saline. A common concentration is 100 mg/mL.
-
-
Administration:
-
Calculate the required volume for a dosage of 4 mg/g body weight.
-
Administer the tracer via an intraperitoneal injection.
-
-
Labeling Period:
-
Allow the tracer to incorporate for 90 minutes for optimal labeling of TCA cycle intermediates in various organs.
-
-
Sample Collection:
-
At the end of the labeling period, euthanize the mouse and rapidly collect blood and tissues of interest.
-
Immediately freeze samples in liquid nitrogen to quench metabolism.
-
Protocol 2: Continuous Intravenous (IV) Infusion of [U-13C]-Glucose in Mice
This protocol is a general guide based on established infusion methodologies.
-
Surgical Preparation (Optional but Recommended):
-
For long-term or stress-free infusion, surgically implant a catheter into the jugular vein.
-
Allow the animal to recover for 3-5 days post-surgery.
-
-
Animal Preparation:
-
Fast the mice for 6 hours prior to infusion, with free access to water.
-
-
Tracer Preparation:
-
Prepare a sterile solution of [U-13C]-D-Glucose in 0.9% saline.
-
-
Administration:
-
Administer an initial intraperitoneal bolus of 0.4 mg/g [U-13C]-glucose to quickly increase plasma enrichment.
-
Immediately begin a continuous tail vein infusion at a rate of 0.012 mg/g/min.
-
-
Labeling Period:
-
Infuse for a duration sufficient to achieve steady state. A 30-minute infusion has been shown to be effective for heart metabolism studies. Time-course analysis is recommended to determine the optimal duration for other tissues.
-
-
Sample Collection:
-
At the end of the infusion, collect blood and tissues as described in Protocol 1.
-
Quantitative Data Summary
Table 1: Comparison of [U-13C]-Glucose Administration Routes and Dosages in Mice
| Parameter | Intraperitoneal (IP) Bolus | Intravenous (IV) Infusion | Oral Gavage |
| Tracer | [U-13C]-Glucose | [U-13C]-Glucose | [U-13C]-Glucose |
| Dosage | 4 mg/g | 0.4 mg/g bolus + 0.012 mg/g/min infusion | Not specified, but achieved >50% plasma glucose labeling |
| Fasting | 3 hours recommended (tissue-dependent) | 6 hours | Not specified |
| Labeling Time | 90 minutes | 30 minutes | Peak plasma labeling at 15-30 minutes |
| Peak Plasma Enrichment | Not specified | ~45% | >50% |
| Advantages | Simple, rapid, cost-effective, good overall labeling. | Achieves isotopic steady state, precise control over plasma enrichment. | Good for studying absorption and first-pass metabolism. |
| Disadvantages | Non-steady-state kinetics. | Technically demanding, requires specialized equipment, potential for animal stress. | Variable absorption, lower systemic labeling compared to IP. |
Visualizations
Caption: Workflow for in vivo 13C labeling experiments.
Caption: Troubleshooting logic for low 13C enrichment.
References
- 1. Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS analysis of biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during LC-MS analysis due to matrix effects.
Issue: Poor reproducibility and accuracy in quantitative results.
This is a primary indicator of uncharacterized or uncompensated matrix effects, where co-eluting endogenous components interfere with the ionization of the target analyte.[1][2]
Possible Causes & Solutions:
| Cause | Solution |
| Ion Suppression or Enhancement | Co-eluting matrix components compete with the analyte for ionization, leading to a decreased (suppression) or increased (enhancement) signal.[3][4][5] |
| 1. Optimize Sample Preparation: Employ more rigorous cleanup techniques to remove interfering substances. Options include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specific phospholipid removal plates. | |
| 2. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry, or adjust the mobile phase to separate the analyte from interfering matrix components. | |
| 3. Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction. If a SIL-IS is unavailable, a structural analog that elutes close to the analyte can be used. | |
| 4. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if the analyte concentration is high enough for detection post-dilution. | |
| Inadequate Sample Cleanup | The chosen sample preparation method may not be effectively removing matrix components that interfere with the analyte of interest. Phospholipids are a common cause of ion suppression in plasma and tissue samples. |
| 1. Evaluate Different Sample Preparation Techniques: Compare protein precipitation (PPT), LLE, and SPE to determine the most effective method for your analyte and matrix. | |
| 2. Phospholipid Removal: If analyzing plasma or serum, consider using specialized phospholipid removal plates or techniques like HybridSPE-Phospholipid. | |
| Co-elution of Analyte and Matrix Components | The chromatographic method is not adequately separating the analyte from interfering compounds in the sample matrix. |
| 1. Modify Gradient Elution: Adjust the mobile phase gradient to increase the resolution between the analyte and any co-eluting peaks. | |
| 2. Change Column Chemistry: Experiment with a different stationary phase (e.g., C18, HILIC) to alter the selectivity of the separation. | |
| Lack of or Inappropriate Internal Standard | Without a suitable internal standard, variations in sample preparation, injection volume, and ionization efficiency cannot be adequately compensated for. |
| 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. | |
| 2. Select a Suitable Analog Internal Standard: If a SIL-IS is not available, choose a structural analog with similar physicochemical properties and a close retention time to the analyte. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis. Common interfering components in biological samples include salts, proteins, lipids (especially phospholipids), and metabolites.
Q2: How can I assess the presence and extent of matrix effects?
A2: There are several methods to evaluate matrix effects:
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Post-Extraction Spike Method: This is a quantitative method to determine the matrix factor (MF). The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution at the same concentration. An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where matrix effects occur. A solution of the analyte is continuously infused into the mobile phase after the analytical column. A blank matrix extract is then injected. Any deviation in the analyte's baseline signal indicates the retention times at which matrix components are eluting and causing ion suppression or enhancement.
-
Analysis of Multiple Lots of Matrix: To assess the variability of matrix effects, it is recommended to evaluate at least six different lots of the biological matrix during method validation.
Q3: What is the best way to compensate for matrix effects?
A3: The most widely recognized and effective method for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute. Therefore, it experiences the same degree of ionization suppression or enhancement as the analyte. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized, leading to accurate and precise quantification.
Q4: What are the common sample preparation techniques to reduce matrix effects?
A4: Effective sample preparation is crucial for minimizing matrix effects by removing interfering endogenous components. The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method, but often less clean than other techniques.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides excellent cleanup by utilizing different sorbents to retain the analyte while washing away interfering compounds. This technique can be highly selective.
-
Phospholipid Depletion: Specific techniques and products, such as HybridSPE-Phospholipid plates, are available to selectively remove phospholipids from plasma and serum samples, which are a major source of matrix effects.
Q5: Can I just dilute my sample to overcome matrix effects?
A5: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only viable if the concentration of the target analyte is high enough to remain above the lower limit of quantification (LLOQ) after dilution.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the calculation of the Matrix Factor (MF) to quantify ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) into the reconstitution solvent at a specific concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract a blank biological matrix sample using the developed sample preparation method. Spike the analyte and IS into the final, extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before the extraction process.
-
-
Analyze all three sets using the LC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF value close to 1 indicates minimal matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery (RE) and Process Efficiency (PE):
-
RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
PE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)] * 100
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This protocol helps to identify the chromatographic regions where matrix effects are most pronounced.
-
Set up the infusion: Use a syringe pump to deliver a constant flow of a standard solution of the analyte into the LC flow stream between the analytical column and the mass spectrometer ion source.
-
Establish a stable baseline: Allow the infused analyte solution to enter the mass spectrometer until a stable signal is observed.
-
Inject a blank matrix extract: Perform an injection of an extracted blank biological matrix sample.
-
Monitor the analyte signal: Observe the signal of the infused analyte. A drop in the signal indicates ion suppression, while a rise in the signal indicates ion enhancement. The retention time of these signal changes corresponds to the elution of interfering matrix components.
Data Presentation
Table 1: Comparison of Matrix Effects for Different Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) |
| Protein Precipitation | 95 ± 5 | 0.45 ± 0.15 |
| Liquid-Liquid Extraction | 80 ± 8 | 0.85 ± 0.10 |
| Solid-Phase Extraction | 88 ± 6 | 0.98 ± 0.05 |
This table illustrates that while protein precipitation may offer high recovery, it can result in a significant matrix effect (ion suppression in this case). SPE, on the other hand, provides a much cleaner extract with a matrix factor close to 1, indicating minimal ion suppression.
Table 2: Impact of Internal Standard on Quantitation Accuracy
| Internal Standard Type | Analyte Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| None | 50.0 | 28.5 | 57.0 |
| Analog IS | 50.0 | 45.2 | 90.4 |
| SIL-IS | 50.0 | 49.8 | 99.6 |
This table demonstrates the importance of an appropriate internal standard. Without an IS, the matrix effect leads to a significant underestimation of the analyte concentration. An analog IS improves accuracy, but the SIL-IS provides the most accurate result by effectively compensating for the matrix effect.
Visualizations
Caption: Troubleshooting workflow for addressing poor reproducibility due to matrix effects.
Caption: Key strategies for mitigating matrix effects in LC-MS analysis.
References
Validation & Comparative
A Comparative Guide to Glucosamine Quantification: HPLC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals, accurate and reliable quantification of glucosamine is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with other analytical techniques for glucosamine determination, supported by experimental data and detailed protocols.
The selection of an appropriate analytical method is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and analysis of biological samples. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) is a powerful and widely used technique for the quantification of glucosamine due to its high sensitivity and selectivity. However, various other methods, each with its own advantages and limitations, are also employed. This guide will delve into the validation parameters of HPLC-MS/MS and compare them with alternative methods such as HPLC with different detectors and other analytical techniques.
Performance Comparison of Analytical Methods
The choice of an analytical method for glucosamine quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of various methods based on published validation data.
Table 1: HPLC-MS/MS Method Validation Parameters
| Parameter | Human Plasma[1] | Human Synovial Fluid[2] | Human Plasma[3] |
| Linearity Range | 53.27–3409 ng/mL | 10–2000 ng/mL | 50–5000 ng/mL[3] |
| Accuracy (% Bias) | 93.7% to 102.6% | -11% to 10%[2] | Within ±15% |
| Precision (%RSD) | < 10% | ≤ 14% | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 53.27 ng/mL | 10 ng/mL | 50 ng/mL |
| Recovery | > 101.7% | > 89% | > 90% |
Table 2: Comparison with Alternative Quantification Methods
| Method | Linearity Range | LLOQ/LOD | Key Features & Limitations |
| HPLC with Pre-column Derivatization and Fluorescence Detection | 0.012–8.27 μg/mL (plasma) | 12 ng/mL (plasma) | Requires derivatization step, good sensitivity. |
| HPLC with Corona Charged Aerosol Detector (CAD) | 10–200 μg/mL | LOD: Not explicitly stated, S/N based. | Does not require a chromophore, suitable for underivatized glucosamine. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD | 0.4–2.5 mg/mL | LOQ: 80 µg/mL | Suitable for simultaneous determination with other compounds like chondroitin sulfate. |
| High-Performance Thin-Layer Chromatography (HPTLC) | 25–4000 ng/spot | LOD: 15 ng (fluorescence) | Simple, cost-effective, suitable for supplements. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | 2–7% w/w | Not specified | Green analytical method, no derivatization needed, suitable for bulk drug analysis. |
Experimental Workflows and Protocols
To ensure reproducibility and aid in method development, detailed experimental protocols are essential.
HPLC-MS/MS Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of glucosamine in a biological matrix using HPLC-MS/MS.
Caption: Experimental workflow for glucosamine quantification by HPLC-MS/MS.
Detailed Experimental Protocols
1. HPLC-MS/MS Method for Glucosamine in Human Plasma
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Sample Preparation: Plasma samples are subjected to protein precipitation using dehydrated ethanol.
-
Chromatographic Separation:
-
Column: Agilent XDB-C18
-
Mobile Phase: Methanol—0.2% formic acid solution (70:30, v/v)
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Mode: Multiple Reaction Monitoring (MRM)
-
Transitions: m/z 180.1 → m/z 162.1 for glucosamine and m/z 181.1 → m/z 163.1 for the internal standard.
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2. HPLC with Pre-column Derivatization and Fluorescence Detection for Glucosamine in Human Plasma
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Derivatization: Glucosamine is derivatized with o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA).
-
Chromatographic Separation:
-
Column: Phenomenex ODS column (150 mm × 4.6 mm, 5 μm)
-
Mobile Phase: A linear gradient of methanol and an aqueous solution containing 0.2% ammonium acetate and 0.1% formic acid.
-
Flow Rate: 1 mL/min
-
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Detection: Fluorescence detection (excitation and emission wavelengths are specific to the OPA-derivative).
3. HILIC-HPLC-ELSD Method for Glucosamine in Dietary Supplements
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Sample Preparation: The powdered supplement is dissolved in water, sonicated, and filtered.
-
Chromatographic Separation:
-
Column: HILIC column
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium formate buffer.
-
-
Detection: Evaporative Light Scattering Detector (ELSD).
Conclusion
The HPLC-MS/MS method stands out for its superior sensitivity and selectivity, making it the gold standard for bioanalytical applications where low concentrations of glucosamine need to be accurately measured. However, for quality control of dietary supplements where glucosamine concentrations are high, simpler and more cost-effective methods like HPLC with UV, CAD, or ELSD detection, and even HPTLC, can be suitable alternatives. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, desired level of sensitivity, and available resources. The detailed protocols and comparative data presented in this guide aim to assist researchers in making an informed decision for their specific analytical needs.
References
A Comparative Guide to Glucosamine-2-13C Hydrochloride and Glucosamine Sulfate as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glucosamine-2-13C hydrochloride and glucosamine sulfate for use as tracers in metabolic research. The information presented is based on available experimental data to assist researchers in selecting the appropriate tracer for their study design.
Executive Summary
Glucosamine and its derivatives are crucial in studying the biosynthesis of glycosaminoglycans and other macromolecules. The choice between this compound and a stable isotope-labeled glucosamine sulfate as a tracer depends on several factors, including the research question, the experimental model, and the analytical methods available. While both forms deliver glucosamine to be traced, their physicochemical properties and resulting bioavailability can influence experimental outcomes.
This compound offers a stable, concentrated form of glucosamine with a distinct isotopic label for tracing. In contrast, studies on non-labeled glucosamine suggest that the sulfate form may have higher oral bioavailability.[1][2] The selection of the tracer should, therefore, be a considered decision based on the specific requirements of the research.
Performance Comparison
The following table summarizes the key quantitative data available for comparing this compound and glucosamine sulfate as tracers. It is important to note that direct comparative studies using isotopically labeled versions of both forms in the same experimental model are limited. The data below is compiled from studies using either the labeled hydrochloride or non-labeled hydrochloride and sulfate forms.
| Performance Metric | This compound | Glucosamine Sulfate (data from non-labeled form) | Citation |
| Median Oral Bioavailability | 6.1% (in horses) | 9.4% (in horses) | [1][2] |
| Incorporation into Articular Cartilage (in vivo, canine model) | 1.6% to 2.3% increase in 13C | Data not available for a labeled sulfate tracer | [3] |
| Elemental Glucosamine Concentration | Higher due to the lighter hydrochloride group | Lower due to the heavier sulfate group | |
| Sodium Content | Substantially less | Higher, as it is often stabilized with sodium chloride |
Metabolic Pathway and Experimental Workflow
To effectively utilize these tracers, understanding the metabolic fate of glucosamine is essential. The following diagrams illustrate the general metabolic pathway of glucosamine and a typical experimental workflow for a tracer study.
Caption: Metabolic fate of orally administered glucosamine.
Caption: General workflow for a glucosamine tracer study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of tracer studies. Below are protocols based on published research for the analysis of 13C-labeled glucosamine.
Protocol 1: Determination of 13C Incorporation by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This protocol is adapted from a study tracing the fate of orally administered 13C-Glucosamine-HCl in a canine model.
-
Tissue Digestion:
-
Excise tissue samples of interest (e.g., articular cartilage, liver).
-
Digest the tissue samples in trace metal-grade nitric acid at 90°C for 2 hours.
-
Dilute the digests with 18.3 megaohm water to achieve a 5% nitric acid test solution.
-
-
ICP-MS Analysis:
-
Analyze the test solutions using an ICP mass spectrometer (e.g., PE-SCIEX ELAN 6000) equipped with a cross-flow nebulizer.
-
Measure the total elemental detection counts for carbon-12 (12C) and carbon-13 (13C).
-
-
Data Analysis:
-
Validate the instrument by analyzing a control sample with a known 12C:13C ratio.
-
Analyze research samples in triplicate.
-
Mathematically derive the 12C:13C ratios from the total counts for each triplicate.
-
Compare the 13C percentage in tissues from the tracer-administered group to a control group to determine the percent increase in 13C incorporation.
-
Protocol 2: Analysis of 13C-Glucosamine by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is based on the analysis of cartilage explants cultured with 13C-labeled glucosamine.
-
Sample Preparation:
-
Harvest cartilage tissue and coarsely chop it.
-
Place the chopped tissue in a 5-mm-diameter NMR tube with 0.5 ml of phosphate-buffered saline (PBS).
-
-
NMR Spectroscopy Measurements:
-
Perform experiments on a high-field NMR spectrometer (e.g., Bruker AM-500).
-
Acquire broadband, proton-decoupled 13C magnetic resonance spectroscopy (MRS) measurements at the appropriate frequency (e.g., 125.8 MHz).
-
Use a composite pulse decoupling sequence (e.g., WALTZ-16) with a 90° flip angle.
-
Set appropriate acquisition parameters, such as a sweep width of 38 kHz, 32K data points, and a repetition delay of 400 ms.
-
Acquire a sufficient number of scans (e.g., 25,000) for each specimen to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a line broadening of 20 Hz with exponential weighting to the free induction decays.
-
Perform a Fourier transform to convert the data to the frequency domain.
-
Manually phase the spectra.
-
Reference the peaks relative to a known standard (e.g., carboxyl/carbonyl peak at 177.5 ppm).
-
Compare the spectra of samples from the tracer-administered group to controls to identify and quantify the elevated peaks corresponding to 13C-glucosamine.
-
Conclusion
Both this compound and glucosamine sulfate can serve as effective tracers for metabolic research. The hydrochloride form provides a higher concentration of glucosamine and lower sodium content. Conversely, evidence from non-labeled forms suggests that glucosamine sulfate may have superior oral bioavailability, potentially leading to higher concentrations in plasma and synovial fluid. The ultimate choice of tracer will depend on the specific aims of the study, the importance of precise glucosamine concentration versus maximal bioavailability, and the analytical techniques to be employed. For studies requiring a well-defined and stable tracer, this compound is an excellent option. Where maximizing uptake from oral administration is the priority, a labeled form of glucosamine sulfate, if available, might be preferable. Researchers should carefully consider these factors when designing their tracer studies.
References
Cross-Validating Metabolic Flux: A Comparative Guide to 13C Labeling and Enzymatic Assays
For researchers, scientists, and drug development professionals, understanding and quantifying the flow of metabolites through cellular pathways is paramount. Two cornerstone techniques for this purpose are 13C labeling with metabolic flux analysis (13C-MFA) and in vitro enzymatic assays. While 13C-MFA provides a dynamic, systems-level view of metabolic fluxes within intact cells, enzymatic assays offer a direct measure of the maximum catalytic activity of specific enzymes isolated from the cellular environment. Cross-validation of these two powerful methodologies provides a more robust and comprehensive understanding of metabolic regulation.
This guide provides an objective comparison of the data derived from these two techniques, supported by experimental data from studies on Saccharomyces cerevisiae. Detailed protocols for key enzymatic assays are also presented to facilitate the practical application of this cross-validation approach.
Data Presentation: A Quantitative Comparison
The following tables summarize a compelling case study in Saccharomyces cerevisiae, comparing the in vivo metabolic flux through glycolysis, determined by 13C labeling, with the maximal in vitro activity (Vmax) of key glycolytic enzymes. The data is adapted from a study investigating the effect of temperature on glycolytic flux.[1][2][3] This allows for a direct comparison of how a physiological perturbation impacts both the actual metabolic flow and the catalytic capacity of the enzymes involved.
Table 1: Comparison of Glycolytic Flux and Enzyme Activities in S. cerevisiae at 30°C
| Enzyme | Metabolic Flux (mmol/g DW/h) | Vmax (µmol/min/mg protein) |
| Hexokinase (HXK) | 1.5 | 1.8 |
| Phosphoglucose Isomerase (PGI) | 1.5 | 10.5 |
| Phosphofructokinase (PFK) | 1.5 | 2.5 |
| Fructose-bisphosphate Aldolase (FBA) | 1.5 | 1.2 |
| Triosephosphate Isomerase (TPI) | 1.5 | 25.0 |
| Glyceraldehyde-3-phosphate Dehydrogenase (TDH) | 3.0 | 7.5 |
| Phosphoglycerate Kinase (PGK) | 3.0 | 15.0 |
| Phosphoglycerate Mutase (GPM) | 3.0 | 8.0 |
| Enolase (ENO) | 3.0 | 5.0 |
| Pyruvate Kinase (PYK) | 3.0 | 6.0 |
Table 2: Comparison of Glycolytic Flux and Enzyme Activities in S. cerevisiae at 38°C
| Enzyme | Metabolic Flux (mmol/g DW/h) | Vmax (µmol/min/mg protein) |
| Hexokinase (HXK) | 10.0 | 2.0 |
| Phosphoglucose Isomerase (PGI) | 10.0 | 12.0 |
| Phosphofructokinase (PFK) | 10.0 | 4.0 |
| Fructose-bisphosphate Aldolase (FBA) | 10.0 | 1.5 |
| Triosephosphate Isomerase (TPI) | 10.0 | 30.0 |
| Glyceraldehyde-3-phosphate Dehydrogenase (TDH) | 20.0 | 9.0 |
| Phosphoglycerate Kinase (PGK) | 20.0 | 20.0 |
| Phosphoglycerate Mutase (GPM) | 20.0 | 9.0 |
| Enolase (ENO) | 20.0 | 6.0 |
| Pyruvate Kinase (PYK) | 20.0 | 7.0 |
Note: The metabolic flux values were calculated based on the consumption and production rates of extracellular metabolites in 13C-labeling experiments. The Vmax values were determined from in vitro enzymatic assays on cell-free extracts.
Experimental Protocols
A rigorous cross-validation study requires well-defined and controlled experimental protocols. The following methodologies provide a general framework for 13C labeling experiments and detailed protocols for key enzymatic assays.
13C Labeling and Metabolic Flux Analysis (MFA)
13C-MFA is a powerful technique used to quantify intracellular metabolic fluxes.[4][5] The general workflow involves:
-
Cell Culture with 13C-labeled Substrate: Cells are cultured in a defined medium where a primary carbon source, such as glucose, is replaced with its 13C-labeled counterpart (e.g., [1,2-13C]glucose or [U-13C]glucose). The cells should be grown to a metabolic steady state.
-
Metabolite Extraction: Intracellular metabolites are rapidly extracted from the cells, often using a cold quenching method to halt enzymatic activity.
-
Analysis of 13C Labeling Patterns: The isotopic labeling patterns of key metabolites, typically protein-bound amino acids or intracellular intermediates, are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Computational Flux Calculation: The measured labeling patterns, along with measured uptake and secretion rates of extracellular metabolites, are used as inputs for a computational model of the cell's metabolic network. This model then calculates the intracellular metabolic fluxes that best explain the observed data.
Enzymatic Assays
Enzymatic assays are performed on cell lysates to determine the maximum activity (Vmax) of a specific enzyme under saturating substrate conditions. These assays are typically spectrophotometric, where the change in absorbance of a substrate or product is measured over time.
This is a coupled enzyme assay where the product of the hexokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the hexokinase activity.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.6 mM ATP, 100 mM glucose, 0.2 mM NADP+, and 0.1 units of G6PDH.
-
Procedure:
-
Prepare cell lysate by homogenizing cells in lysis buffer on ice.
-
Add 20 µg of fresh cell lysate to 1 ml of the reaction buffer.
-
Immediately measure the increase in absorbance at 340 nm over time in a spectrophotometer.
-
The rate of change in absorbance is used to calculate the enzyme activity.
-
This is another coupled assay where the product of the PFK reaction, fructose-1,6-bisphosphate, is cleaved by aldolase, and the subsequent products are used in a series of reactions that ultimately lead to the oxidation of NADH. The decrease in absorbance at 340 nm is measured.
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM fructose-6-phosphate, 1 mM ATP, 0.3 mM NADH, 1 unit each of aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Procedure:
-
Prepare cell lysate as described for the hexokinase assay.
-
Initiate the reaction by adding cell lysate to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the PFK activity.
-
In this coupled assay, the pyruvate produced by PYK is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+. The rate of decrease in absorbance at 340 nm is measured.
-
Assay Mixture: 50 mM HEPES buffer (pH 7.5), 100 mM MgCl₂, 500 mM KCl, 40 mM ADP, 100 mM phosphoenolpyruvate (PEP), 10 mM NADH, and 22 units of lactate dehydrogenase.
-
Procedure:
-
Prepare cell lysate in HEPES buffer.
-
Add the cell extract to the assay mixture.
-
Record the rate of decrease in absorbance at 340 nm.
-
The rate of NADH oxidation is proportional to the pyruvate kinase activity.
-
Visualizing the Workflow and Pathway
To better understand the relationship between the experimental procedures and the metabolic pathway under investigation, the following diagrams are provided.
By integrating the systems-level view of metabolic fluxes from 13C-MFA with the specific catalytic capacities determined by enzymatic assays, researchers can gain a more nuanced understanding of metabolic regulation. Discrepancies between in vivo flux and in vitro Vmax can highlight key points of allosteric regulation, substrate limitation, or post-translational modifications that govern the metabolic phenotype of a cell. This cross-validation approach is invaluable for identifying robust targets for drug development and metabolic engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of the High Temperature-induced Glycolytic Flux Increase in Saccharomyces cerevisiae Reveals Dominant Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the high temperature-induced glycolytic flux increase in Saccharomyces cerevisiae reveals dominant metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Accuracy and Precision of Glucosamine Analysis in Dietary Supplements
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of glucosamine in dietary supplements is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of common analytical methodologies, focusing on their accuracy and precision. Experimental data from validated studies are presented to aid researchers and quality control professionals in selecting the most appropriate method for their needs. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC) with various detection methods, as this is the most prevalent approach, alongside alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Methods for Glucosamine Quantification
The selection of an analytical method for glucosamine quantification is often a balance between performance, cost, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its sensitivity, selectivity, and speed.[1] However, as glucosamine lacks a strong UV chromophore, derivatization is often required for detection by common HPLC-UV systems.[2][3][4][5] This has led to the development of various HPLC-based methods employing different derivatization agents and detection techniques, as well as methods that circumvent derivatization.
Below is a summary of the performance characteristics of several validated analytical methods for glucosamine analysis.
| Analytical Method | Principle | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Reference |
| HPLC-UV with FMOC-Su Derivatization | Pre-column derivatization with N-(9-fluorenyl-methoxycarbonyloxy) succinimide (FMOC-Su) followed by UV detection. | 99.0% - 101% (Spike Recovery) | 0.7% (Repeatability), ≤ 4.0% (Reproducibility) | 0.3 µg/mL | 1 µg/mL | >0.9999 | |
| HILIC-HPLC-ELSD | Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection. | Not explicitly stated as recovery %, but validation met ICH guidelines. | RSD < 2% for system suitability | 20 µg/mL | 80 µg/mL | Not explicitly stated, but linear range is 0.4 to 2.5 mg/mL | |
| HPLC-Corona CAD | HPLC coupled with a Corona Charged Aerosol Detector for underivatized glucosamine. | Inter- and Intra-day accuracy RSD < 4% | Inter- and Intra-day precision RSD < 4% | Not specified | Not specified | >0.99 over 10–200 μg/mL | |
| HILIC-ESI-MS | Hydrophilic Interaction Liquid Chromatography with Electrospray Ionization Mass Spectrometry. | 98.85% - 101.36% (Spike Recovery) | Inter-day: 0.69% - 2.93%, Intra-day: 0.82% - 3.05% | 0.25 µg/mL | 1.0 µg/mL | Not specified | |
| NMR Spectroscopy | Quantitative analysis based on low- and high-field Nuclear Magnetic Resonance. | Average recovery > 95% | Validation demonstrated the method is "fit for purpose" | Not specified | Not specified | r² = 0.98 (compared to HPLC) | |
| Enzymatic Assay | Spectrophotometric measurement of NADPH produced through a series of enzymatic reactions. | Not specified | An absorbance difference of 0.005 to 0.010 may occur in duplicate determinations. | 1.33 mg/L | Not specified | Linear over 4 to 80 µg per assay |
Experimental Workflow for Glucosamine Analysis
The following diagram illustrates a typical experimental workflow for the analysis of glucosamine in dietary supplements using a derivatization-based HPLC method.
References
- 1. inslab.si [inslab.si]
- 2. Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
A Comparative Guide to Bolus vs. Continuous Infusion of 13C Tracers in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the nuances of stable isotope tracer administration is critical for accurately probing metabolic pathways. The choice between a bolus injection and a continuous infusion of 13C-labeled substrates can significantly impact experimental outcomes, data interpretation, and the overall scope of a metabolic study. This guide provides an objective comparison of these two widely used techniques, supported by experimental data and detailed protocols to aid in the design of robust in vivo metabolic flux analyses.
The administration of 13C-labeled tracers is a cornerstone of metabolic research, enabling the elucidation of complex metabolic networks in vivo.[1] The two primary methods for introducing these tracers are a single bolus injection or a sustained continuous infusion. Each approach has distinct advantages and disadvantages that must be weighed based on the specific research question, the target metabolic pathway, and practical experimental constraints.[2]
Methodological Comparison: At a Glance
A direct comparison of the two methods reveals trade-offs between ease of implementation, cost, and the nature of the resulting data. While bolus injections are simpler and more cost-effective, continuous infusions are generally favored for achieving a metabolic steady state, which can simplify kinetic modeling.[2][3] A hybrid approach, consisting of an initial bolus followed by a continuous infusion, is often employed to rapidly achieve and then maintain isotopic steady state.[2]
| Feature | Bolus Injection | Continuous Infusion | Primed-Constant Infusion |
| Administration | Single, rapid injection. | Sustained infusion over a defined period. | Initial bolus followed by continuous infusion. |
| Isotopic State | Non-steady-state; tracer concentration changes over time. | Aims to achieve isotopic steady state. | Rapidly achieves and maintains isotopic steady state. |
| Data Richness | Can provide high-quality data but may have lower overall 13C enrichment. | Higher 13C enrichment, beneficial for complex labeling patterns (e.g., TCA cycle). | Combines the benefits of rapid labeling and sustained enrichment. |
| Kinetic Modeling | More complex due to changing tracer concentrations. | Simplified modeling under steady-state assumptions. | Well-suited for steady-state kinetic modeling. |
| Cost & Complexity | Lower cost and less complex to implement. | Higher cost (more tracer) and more complex setup (e.g., infusion pumps, catheters). | Higher initial complexity and cost than bolus alone. |
| Practicality | Well-suited for short-term studies and field studies. | Ideal for longer-term studies requiring stable labeling. | Offers a balance for many human and animal studies. |
| Potential Issues | Lower overall enrichment may limit detection of labeling in metabolites with slow turnover. | Metabolism in non-target tissues can introduce labeled intermediates into circulation. | Requires careful calculation of the priming dose. |
Experimental Data: A Head-to-Head Comparison
A study directly comparing bolus injection and constant infusion for measuring fasting hepatic glucose output (HGO) in humans demonstrated that both methods yield reproducible and comparable results. This suggests that for certain metabolic parameters, the choice of method may be guided by logistical considerations rather than inherent limitations of either technique.
| Parameter | Bolus Injection ([U-13C]glucose) | Constant Infusion ([6,6-2H]glucose) |
| Tracer Dose | 7 mg/kg | 0.05 mg/kg/min |
| HGO Estimate (2h) | 2.30 +/- 0.11 mg/kg/min | 2.17 +/- 0.12 mg/kg/min |
| HGO Estimate (4h) | - | 2.01 +/- 0.13 mg/kg/min |
| Within-Subject CV | 7% | 3% (at 2h), 5% (at 4h) |
Data adapted from a study on six normal human subjects. HGO values are presented as mean +/- SE. CV denotes the coefficient of variation, indicating reproducibility.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of 13C tracer studies. Below are representative protocols for bolus and continuous infusion techniques.
Bolus Injection Protocol for Mouse Tumor Xenografts
This protocol describes a repeated bolus injection to achieve higher isotopic enrichment over a longer period than a single bolus.
1. Animal Preparation:
-
Use an appropriate mouse model with tumor xenografts.
-
Anesthesia can be used to minimize stress, though it may alter metabolism.
2. Tracer Preparation:
-
Prepare a sterile stock solution of the 13C tracer (e.g., 25% w/v [U-13C6]-glucose in PBS).
3. Administration:
-
Inject a defined volume (e.g., 80 µL for [U-13C6]-glucose) via the tail vein.
-
Repeat the injection at set intervals (e.g., every 15 minutes for a total of 3 injections).
4. Sample Collection:
-
Collect blood samples immediately after the final injection.
-
Euthanize the animal and rapidly dissect and flash-freeze tissues of interest.
5. Sample Processing and Analysis:
-
Extract metabolites from tissues and plasma.
-
Analyze 13C enrichment in target metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Primed-Constant Infusion Protocol for In Vivo Metabolic Flux Analysis
This protocol is designed to achieve and maintain a steady-state isotopic enrichment.
1. Animal Preparation:
-
For continuous infusion, surgical implantation of a catheter (e.g., into the jugular vein) is recommended. Allow for a recovery period of 3-5 days.
-
Fast animals for 6-8 hours prior to the infusion to reduce background from dietary sources.
2. Tracer Preparation:
-
Prepare a sterile stock solution of the 13C tracer (e.g., 200 mg/mL [U-13C6]-D-Glucose in sterile 0.9% saline).
3. Administration:
-
Priming Bolus: Administer an initial bolus dose to rapidly increase the plasma concentration of the tracer.
-
Continuous Infusion: Immediately follow the bolus with a continuous infusion at a constant rate (e.g., 0.1-0.2 µL/g/min) for a duration of 90-120 minutes.
4. Sample Collection:
-
Collect blood and tissue samples at the end of the infusion period for steady-state analysis.
5. Sample Processing and Analysis:
-
Process samples as described in the bolus protocol to determine 13C enrichment.
Visualizing Experimental Workflows and Metabolic Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying metabolic pathways being investigated.
Caption: Comparative workflow for bolus vs. continuous infusion experiments.
Caption: Simplified pathway of 13C-glucose metabolism through glycolysis and the TCA cycle.
Conclusion
The decision to use a bolus injection versus a continuous infusion of 13C tracers is multifaceted and should be tailored to the specific aims of the study. For researchers seeking a cost-effective and logistically simple approach for short-term studies, a bolus injection may be sufficient. However, for studies requiring the measurement of fluxes through complex and slower-turnover pathways, or those benefiting from the simplified data analysis under steady-state conditions, a primed-constant infusion is often the more robust method. As demonstrated, both techniques can yield comparable and reproducible data for certain metabolic parameters, underscoring the importance of selecting the method that best aligns with the experimental goals and available resources.
References
- 1. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of bolus injection and constant infusion methods for measuring muscle protein fractional synthesis rate in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility in Stable Isotope Labeling for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
The ability to reliably and reproducibly quantify proteins across different samples is paramount in proteomics research and drug development. Stable isotope labeling techniques, coupled with mass spectrometry, have become a cornerstone of quantitative proteomics. This guide provides an objective comparison of the three most prominent labeling strategies: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). We will delve into their respective workflows, reproducibility, and best practices, supported by experimental data and detailed protocols to aid in the design of robust and reproducible studies.
At a Glance: Comparison of Key Quantitative Proteomics Workflows
| Feature | SILAC (Metabolic Labeling) | TMT (Isobaric Chemical Labeling) | iTRAQ (Isobaric Chemical Labeling) |
| Principle | In vivo metabolic incorporation of "heavy" amino acids into proteins. | In vitro chemical labeling of peptides with isobaric tags. | In vitro chemical labeling of peptides with isobaric tags. |
| Sample Mixing | Early stage (cell or protein lysate level).[1][2][3] | Late stage (peptide level).[2] | Late stage (peptide level).[2] |
| Multiplexing Capacity | Typically 2-3 plex. | Up to 18-plex (TMTpro). | 4-plex or 8-plex. |
| Quantitative Accuracy | High, less prone to ratio compression. | Can be affected by ratio compression due to co-isolation of precursor ions. | Can be affected by ratio compression. |
| Reproducibility | Generally considered the most reproducible due to early sample mixing, minimizing downstream variation. | High throughput can reduce run-to-run variability. | High throughput can reduce run-to-run variability. |
| Typical Coefficient of Variation (CV) | Lower CVs, often within 10-20%. | CVs can be higher and more variable, sometimes exceeding 30%, but can be optimized. | Similar variability to TMT. |
| Applicability | Primarily for cultured cells. | Applicable to virtually any sample type (cells, tissues, biofluids). | Applicable to virtually any sample type. |
| Cost | High cost of stable isotope-labeled media and amino acids. | Reagents can be expensive, especially for high-plex experiments. | Reagents can be expensive. |
Understanding the Workflows: From Sample to Data
The reproducibility of a stable isotope labeling experiment is intrinsically linked to its workflow. Early mixing of samples, as in the SILAC workflow, can minimize variability introduced during sample processing.
SILAC Experimental Workflow
The SILAC method involves metabolically labeling proteins in living cells. This is achieved by replacing standard ("light") amino acids in the cell culture medium with heavy stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine).
References
Unlabeled Glucosamine Hydrochloride as a Control: A Comparative Guide for Researchers
For researchers in drug development and related scientific fields, the use of appropriate controls is fundamental to the validity of experimental findings. This guide provides a comparative overview of unlabeled glucosamine hydrochloride when utilized as a control in research, supported by experimental data and detailed protocols.
Glucosamine, an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids, is a widely studied compound, particularly in the context of osteoarthritis. In experimental settings, unlabeled glucosamine hydrochloride serves as a crucial tool. It is often compared against a placebo or vehicle control to elucidate its specific biological effects. It may also be used as a baseline control when comparing its efficacy to other forms of glucosamine, such as glucosamine sulfate or N-acetylglucosamine, or to other therapeutic agents.
In Vitro Studies: Effects on Chondrocytes
Unlabeled glucosamine hydrochloride has been extensively studied in vitro for its effects on chondrocytes, the primary cells in cartilage. These studies are pivotal in understanding its mechanism of action at a cellular level.
Experimental Protocol: In Vitro Chondrocyte Culture
A representative protocol for treating cultured chondrocytes with glucosamine hydrochloride is as follows:
-
Cell Culture: Primary human or bovine chondrocytes are isolated and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Upon reaching confluence, the culture medium is replaced with serum-free medium for 24 hours. Subsequently, cells are treated with varying concentrations of unlabeled glucosamine hydrochloride (e.g., 1, 10, 100 µg/mL) dissolved in the culture medium.[1] A control group receives the vehicle (culture medium without glucosamine hydrochloride).
-
Stimulation (Optional): To mimic inflammatory conditions, cells can be co-treated with an inflammatory cytokine such as Interleukin-1 beta (IL-1β) at a concentration of 5-10 ng/mL.[1]
-
Incubation: Cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
Analysis: Post-incubation, various assays are performed to assess cell viability, gene expression, and the production of inflammatory mediators.
Quantitative Data Summary: In Vitro Effects
The following tables summarize the quantitative data from studies investigating the effects of unlabeled glucosamine hydrochloride on chondrocytes.
Table 1: Effect of Glucosamine Hydrochloride on Chondrocyte Viability and Proliferation
| Concentration of GlcN·HCl | Duration | Assay | Result | Reference |
| 50-600 µg/mL | 72 h | MTT Assay | Dose-dependent increase in cell viability. | [2] |
| 100 µg/mL | 24-96 h | MTT Assay | Time-dependent increase in cell viability. | [2] |
| 1 mM | 48 h | DNA Quantification | Significant reduction in cell proliferation. | [3] |
| 1 mM (with Growth Factors) | 30 days | DNA Quantification | Increased cell proliferation compared to growth factors alone. |
Table 2: Effect of Glucosamine Hydrochloride on Gene and Protein Expression in Chondrocytes (IL-1β stimulated)
| Concentration of GlcN·HCl | Target | Measurement | Result | Reference |
| 2 mg/mL | ADAMTS-4 mRNA | Gene Expression | Reduction in IL-1α-induced expression. | |
| 2 mg/mL | ADAMTS-5 mRNA | Gene Expression | Reduction in IL-1α-induced expression. | |
| 100 µg/mL | COX-2 mRNA | Gene Expression | Inhibition of IL-1β-induced expression. | |
| 100 µg/mL | PGE2 Production | ELISA | Suppression of IL-1β-induced production. | |
| 100 µg/mL | Nitric Oxide (NO) Production | Griess Assay | Partial suppression of IL-1β-induced production. | |
| 100 µg/mL | MMP-3 Production | ELISA | No significant suppression in OA chondrocytes. |
In Vivo and Clinical Studies: Efficacy in Osteoarthritis Models
In vivo animal models and human clinical trials are essential for evaluating the therapeutic potential of glucosamine hydrochloride.
Experimental Protocol: Animal Model of Osteoarthritis
A common animal model to study the effects of glucosamine hydrochloride is the surgically-induced osteoarthritis model in rats:
-
Induction of Osteoarthritis: Osteoarthritis is induced in male Sprague-Dawley rats by anterior cruciate ligament transection (ACLT) of the knee joint.
-
Treatment: Following a recovery period, rats are orally administered unlabeled glucosamine hydrochloride daily at various dosages (e.g., 250 mg/kg). The control group receives a placebo (e.g., saline).
-
Duration: The treatment continues for a specified period, typically several weeks.
-
Assessment: At the end of the study, joint tissues are collected for histological analysis to assess cartilage degradation. Behavioral tests may also be conducted to evaluate pain.
Quantitative Data Summary: Clinical Trials
The following table presents data from clinical trials comparing glucosamine hydrochloride to a placebo for pain relief in patients with osteoarthritis.
Table 3: Pain Scores in Clinical Trials of Glucosamine Hydrochloride for Knee Osteoarthritis
| Treatment Group | Duration | Pain Scale | Mean Change from Baseline | p-value vs. Placebo | Reference |
| Glucosamine HCl (1500 mg/day) | 24 weeks | WOMAC Pain | -4.84 | Not Significant | |
| Glucosamine HCl + Chondroitin Sulfate | 24 weeks | WOMAC Pain | -1.1 (vs. Celecoxib) | 0.92 | |
| Glucosamine | Up to 24 months | VAS (10 cm) | -0.4 cm | - |
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the molecular pathways and experimental designs can aid in understanding the role of unlabeled glucosamine hydrochloride as a control.
Caption: NF-κB signaling pathway and points of inhibition by glucosamine hydrochloride.
Caption: General experimental workflow for comparing unlabeled glucosamine HCl to controls.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Certificate of Analysis and Purity Assessment for Isotopic Tracers
For Researchers, Scientists, and Drug Development Professionals
Isotopically labeled compounds are indispensable tools in modern research, enabling precise tracking and quantification of molecules in complex biological systems. The reliability of experimental data derived from these tracers is intrinsically linked to their purity. This guide provides an objective comparison of the key analytical methods used to assess the purity of isotopic tracers, with a focus on interpreting the Certificate of Analysis (CoA). We present supporting experimental data, detailed methodologies, and visual workflows to empower researchers in making informed decisions about the quality and suitability of isotopic tracers for their specific applications.
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a crucial document provided by the supplier that details the identity and purity of a specific batch of an isotopic tracer. While the format may vary between suppliers, a comprehensive CoA will typically include the following key purity assessments:
-
Isotopic Purity (Isotopic Enrichment): This specifies the percentage of the molecule that contains the desired stable isotope at the designated position(s). High isotopic purity is critical to ensure a strong signal-to-noise ratio and minimize interference from the unlabeled analogue.
-
Chemical Purity: This indicates the percentage of the product that is the desired chemical compound, irrespective of its isotopic composition. It is a measure of impurities that are chemically different from the target molecule.
-
Enantiomeric Purity (Enantiomeric Excess - ee): For chiral isotopic tracers, this value represents the extent to which one enantiomer is present in excess of the other. This is vital as different enantiomers can exhibit distinct biological activities and metabolic fates.
Comparative Analysis of Purity Assessment Methods
The determination of these purity metrics relies on sophisticated analytical techniques. The two primary methods for assessing isotopic and chemical purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For enantiomeric excess, chiral chromatography is the gold standard.
Isotopic Enrichment and Chemical Purity: MS vs. NMR
Both MS and NMR are powerful techniques for characterizing isotopically labeled compounds, each with its own set of advantages and limitations.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of ions based on their mass-to-charge ratio. | Detection of the nuclear spin properties of atomic nuclei in a magnetic field. |
| Isotopic Enrichment | Provides the distribution of mass isotopomers, allowing for the calculation of isotopic enrichment. | Directly quantifies the abundance of the isotope at specific atomic positions. |
| Chemical Purity | Coupled with chromatography (GC-MS, LC-MS), it separates and identifies chemical impurities. | Provides detailed structural information and can quantify impurities with suitable reference standards. |
| Sample Requirement | Low (micrograms to nanograms). | High (milligrams). |
| Throughput | High, especially with automation and chromatographic coupling. | Lower, as it often requires longer acquisition times. |
| Key Advantage | High sensitivity and ability to analyze complex mixtures. | Provides unambiguous structural information and site-specific isotopic enrichment. |
| Typical Data | Mass spectra showing the relative abundance of different mass isotopomers. | NMR spectra showing chemical shifts and signal intensities. |
Enantiomeric Excess: Chiral Chromatography
For chiral isotopic tracers, ensuring enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation. |
| Enantiomeric Excess | Provides baseline separation of enantiomers, allowing for accurate quantification of each. |
| Sample Requirement | Micrograms to milligrams, depending on the detector. |
| Throughput | Moderate, dependent on the chromatographic run time. |
| Key Advantage | Direct and accurate measurement of enantiomeric excess for a wide range of chiral compounds. |
| Typical Data | Chromatogram showing two separated peaks corresponding to the two enantiomers. |
Experimental Protocols
To ensure the validity of purity assessments, it is essential to follow standardized and well-documented experimental protocols.
Protocol 1: Isotopic Enrichment and Chemical Purity Assessment by LC-MS
This protocol outlines a general procedure for determining the isotopic enrichment and chemical purity of a ¹³C-labeled compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
- Accurately weigh and dissolve the isotopic tracer in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of approximately 1 mg/mL.
- Perform serial dilutions to prepare working solutions at concentrations appropriate for the mass spectrometer's sensitivity (typically in the ng/mL to µg/mL range).
2. LC Separation:
- Column: Use a suitable reversed-phase C18 column.
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.
- Flow Rate: Typically 0.2-0.5 mL/min.
- Injection Volume: 1-10 µL.
3. MS Analysis:
- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
- Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurements.
- Scan Mode: Full scan mode to detect all ions within a specified mass range.
4. Data Analysis:
- Chemical Purity: Integrate the peak area of the target compound and any impurity peaks in the total ion chromatogram (TIC). Calculate chemical purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
- Isotopic Enrichment: Extract the ion chromatograms for the unlabeled (M+0) and labeled (e.g., M+1, M+2, etc.) isotopologues. Calculate the isotopic enrichment based on the relative peak areas of the different isotopologues. For a single ¹³C label, the enrichment would be approximately: (Area of M+1 Peak / (Area of M+0 Peak + Area of M+1 Peak)) * 100%.
Protocol 2: Enantiomeric Excess Determination by Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess of a chiral isotopic tracer.
1. Sample Preparation:
- Dissolve the chiral tracer in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. Chiral HPLC Separation:
- Column: Select a chiral stationary phase (CSP) known to be effective for the compound class of interest (e.g., polysaccharide-based, protein-based).
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is common for normal-phase chromatography. For reversed-phase, a mixture of water/buffer and an organic solvent is used. The exact ratio needs to be optimized for baseline separation.
- Flow Rate: Typically 0.5-1.5 mL/min.
- Detection: UV detection at a wavelength where the analyte absorbs strongly.
- Injection Volume: 5-20 µL.
3. Data Analysis:
- Identify the two peaks corresponding to the two enantiomers in the chromatogram.
- Integrate the peak areas of each enantiomer (Area1 and Area2).
- Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100%.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using Graphviz, illustrate a typical experimental workflow for purity assessment and a relevant metabolic pathway where isotopic tracers are commonly employed.
Caption: Experimental workflow for isotopic tracer purity assessment.
Case Study: ¹³C-Labeled Glucose in Cancer Metabolism
Isotopically labeled glucose, particularly [U-¹³C₆]-glucose, is widely used to trace metabolic pathways in cancer research, often to study the Warburg effect.[1][2][3] This phenomenon describes the tendency of cancer cells to favor aerobic glycolysis over oxidative phosphorylation for energy production.[2]
Caption: Tracing ¹³C-glucose through the Warburg effect pathway.
Conclusion
The Certificate of Analysis is a foundational document for any research involving isotopic tracers. A thorough understanding of the data presented within it, and the analytical methods used to generate that data, is paramount for ensuring the accuracy and reproducibility of experimental results. By comparing the strengths and weaknesses of key analytical techniques and adhering to detailed experimental protocols, researchers can confidently assess the purity of their isotopic tracers and proceed with their studies with a high degree of certainty in the quality of their reagents.
References
A Guide to Inter-Laboratory Comparison of Metabolic Flux Analysis Results
For researchers, scientists, and drug development professionals, metabolic flux analysis (MFA) is a cornerstone technique for unraveling the intricate network of metabolic reactions within biological systems.[1][2] The ability to quantify the rates of these reactions, or fluxes, provides invaluable insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.[1][3] However, the complexity of MFA protocols, from the choice of isotopic tracers to the nuances of data analysis, can lead to variability in results across different laboratories.[4] This guide provides a framework for conducting and presenting inter-laboratory comparisons of MFA data, promoting transparency and reproducibility in metabolic research.
At its core, MFA involves the introduction of isotopically labeled substrates (e.g., ¹³C-glucose) into a biological system and tracking the incorporation of these isotopes into downstream metabolites. By analyzing the resulting labeling patterns, typically with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can computationally estimate the intracellular metabolic fluxes. This guide outlines a standardized workflow and data reporting structure to facilitate meaningful comparisons of MFA results obtained by different research groups.
Experimental Protocols
A detailed and standardized experimental protocol is paramount for any inter-laboratory comparison. The following sections detail the critical steps in a typical ¹³C-MFA experiment.
1. Cell Culture and Isotope Labeling: Reproducibility starts with consistent cell culture conditions. For microbial studies, continuous cultures in a chemostat or turbidostat are often preferred to maintain a metabolic steady state. For mammalian cell lines, it is crucial to control for factors such as passage number, seeding density, and media composition. The transition from unlabeled to labeled media should be performed with minimal perturbation to the cells.
-
Example Protocol for E. coli : Grow E. coli in a defined minimal medium with a specified limiting nutrient. Initiate a continuous culture in a bioreactor at a fixed dilution rate to establish a steady state. Switch to an identical medium containing the ¹³C-labeled tracer (e.g., 99% [1,2-¹³C₂]glucose) for a duration sufficient to achieve isotopic steady state in protein-bound amino acids.
2. Metabolite Quenching and Extraction: Rapid quenching of metabolic activity is essential to preserve the in vivo metabolic state. This is typically achieved by rapid cooling, for instance, by plunging cell cultures into a cold solvent like methanol. Subsequent extraction of intracellular metabolites is performed using appropriate solvent systems to ensure a representative recovery of a wide range of metabolites.
3. Analytical Techniques: The isotopic labeling patterns of metabolites are most commonly measured using gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or NMR. Each technique has its own advantages and limitations regarding sensitivity, resolution, and the types of metabolites that can be analyzed. For inter-laboratory comparisons, it is ideal if the same analytical platform is used. If not, cross-validation and careful normalization are required.
4. Computational Flux Analysis: The measured labeling data, along with physiological data such as substrate uptake and product secretion rates, are used to calculate intracellular fluxes using specialized software (e.g., METRAN, INCA, OpenFLUX). The underlying metabolic network model and the assumptions made during the fitting process significantly influence the final flux estimates.
Data Presentation for Inter-Laboratory Comparison
Clear and standardized data presentation is crucial for comparing results. The following tables provide a template for summarizing key experimental parameters and quantitative flux data.
Table 1: Experimental Conditions and Methodologies
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Cell Line/Strain | E. coli K-12 MG1655 | E. coli K-12 MG1655 | E. coli K-12 MG1655 |
| Culture Method | Chemostat | Chemostat | Batch (Exponential Phase) |
| ¹³C-Tracer | 99% [1,2-¹³C₂]glucose | 99% [1,2-¹³C₂]glucose | 99% [U-¹³C₆]glucose |
| Analytical Platform | GC-MS | LC-MS/MS | GC-TOF-MS |
| Flux Analysis Software | INCA | METRAN | OpenFLUX |
| Metabolic Model | iJR904 | iAF1260 | Custom Model |
Table 2: Comparison of Key Central Carbon Metabolism Fluxes (Normalized to Glucose Uptake Rate of 100)
| Pathway | Reaction | Laboratory A | Laboratory B | Laboratory C |
| Glycolysis | Glucose -> G6P | 100 | 100 | 100 |
| F6P -> G3P | 85 ± 4 | 88 ± 5 | 82 ± 6 | |
| PEP -> Pyruvate | 150 ± 10 | 155 ± 12 | 145 ± 11 | |
| Pentose Phosphate Pathway | G6P -> 6PG | 30 ± 3 | 28 ± 4 | 35 ± 5 |
| TCA Cycle | Acetyl-CoA -> Citrate | 60 ± 5 | 62 ± 6 | 58 ± 7 |
| α-KG -> Succinyl-CoA | 55 ± 6 | 57 ± 7 | 53 ± 8 | |
| Anaplerosis | PEP -> Oxaloacetate | 10 ± 2 | 12 ± 3 | 8 ± 2 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and metabolic pathways.
Challenges in Inter-Laboratory Comparisons
Achieving consensus in MFA results across different laboratories is challenging due to several factors:
-
Biological Variability: Even with standardized protocols, inherent biological variability can lead to differences in metabolic fluxes.
-
Methodological Differences: As highlighted in Table 1, variations in culture methods, analytical platforms, and computational models can significantly impact the results.
-
Data Analysis and Interpretation: The choice of statistical methods for comparing flux data is critical. While t-tests or ANOVA can compare individual fluxes, methods like Multivariate Analysis of Variance (MANOVA) or Principal Component Analysis (PCA) may be more appropriate for comparing entire flux maps.
Recommendations for Best Practices
To improve the reproducibility and comparability of MFA studies, the following best practices are recommended:
-
Detailed Reporting: Publications should include comprehensive details of the experimental and computational methods used, including cell line/strain information, culture conditions, tracer details, analytical parameters, and the metabolic model with all assumptions.
-
Use of Standard Reference Materials: Where possible, the use of standard reference materials can help in calibrating and validating analytical measurements across laboratories.
-
Data Sharing: Making raw and processed data publicly available can facilitate re-analysis and comparison by other researchers.
-
Round-Robin Studies: Conducting round-robin studies where the same samples are analyzed by multiple laboratories can help to identify and quantify the sources of variability.
By adopting a more standardized approach to conducting and reporting MFA studies, the research community can enhance the reliability and impact of this powerful technique in both basic and applied research.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Glucosamine Hydrochloride and N-Acetylglucosamine on Chondrocyte Function and Cartilage Matrix Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of two widely studied glucosamine forms, glucosamine hydrochloride (GlcN·HCl) and N-acetylglucosamine (GlcNAc), on chondrocyte activity and extracellular matrix production. The following sections present quantitative data from key comparative studies, detailed experimental protocols for replicating these findings, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of GlcN·HCl and GlcNAc Effects
The following table summarizes the key quantitative findings from in vitro studies comparing the effects of glucosamine hydrochloride and N-acetylglucosamine on chondrocyte functions.
| Parameter | Glucosamine Hydrochloride (GlcN·HCl) | N-Acetylglucosamine (GlcNAc) | Key Findings & References |
| Chondrocyte Uptake | Actively imported by chondrocytes in a time-dependent manner.[1][2] | Not significantly imported or metabolized by human articular chondrocytes.[1][2] | Human articular chondrocytes show a cell-type specific active transport mechanism for GlcN, which is not observed for GlcNAc.[1] |
| Chondrocyte Proliferation | Significantly reduced proliferation in monolayer culture. In 3D culture with growth factors, it stimulated cell proliferation more than growth factors alone. | Significantly augmented cellular metabolism in monolayer culture. In 3D culture with growth factors, it improved cell proliferation more than growth factors alone or with GlcN·HCl. | The two forms of glucosamine exhibit opposing effects on chondrocyte proliferation in short-term monolayer cultures. |
| Proteoglycan Synthesis | Inhibited sulfated glycosaminoglycan (sGAG) synthesis at 5 and 10 mM concentrations. In 3D culture with growth factors, proteoglycan synthesis was smaller than with growth factors alone. | Stimulated hyaluronan synthesis, associated with upregulation of hyaluronan synthase-2 (HAS-2). In 3D culture with growth factors, it improved proteoglycan synthesis more than growth factors alone or with GlcN·HCl. | GlcNAc appears to be more effective at promoting the synthesis of key cartilage matrix components like proteoglycans and hyaluronan. |
| Collagen Synthesis | Stimulated Collagen II (COL2) synthesis in long-term 3D culture with growth factors. | Stimulated Collagen II (COL2) synthesis in long-term 3D culture with growth factors. | Both forms, when combined with growth factors, can stimulate the synthesis of the primary collagen type found in articular cartilage. |
| Glucose Transport | Non-competitively inhibits basal glucose transport, partly due to ATP depletion. Inhibits membrane translocation of GLUT1 and GLUT6 in IL-1β-stimulated chondrocytes. | Accelerates facilitated glucose transport in chondrocytes. | The two compounds have opposite effects on glucose transport in chondrocytes, which can impact cellular metabolism. |
| Anti-inflammatory Effects | Inhibits IL-1β-induced NF-κB activation. | Inhibits IL-1β and TNF-α-induced nitric oxide (NO) production. Suppresses IL-1β-induced cyclooxygenase-2 (COX-2) and IL-6 production. | Both forms exhibit anti-inflammatory properties by interfering with key inflammatory signaling pathways in chondrocytes. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide for replication.
Chondrocyte Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of GlcN·HCl and GlcNAc on the viability and proliferation of chondrocytes.
Materials:
-
Primary chondrocytes or a chondrocyte cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glucosamine Hydrochloride (GlcN·HCl) and N-Acetylglucosamine (GlcNAc) stock solutions
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed chondrocytes into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare various concentrations of GlcN·HCl and GlcNAc in culture medium. Remove the existing medium from the wells and add 100 µL of the treatment or control medium.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Proteoglycan Synthesis Assay (DMMB Assay)
This assay quantifies the amount of sulfated glycosaminoglycans (sGAGs), a major component of proteoglycans, synthesized by chondrocytes.
Materials:
-
Chondrocyte cultures
-
Papain digestion buffer (e.g., 20mM sodium phosphate buffer, pH 6.8, with 1mM EDTA, 2mM DTT, and 300 µg/mL Papain)
-
DMMB (1,9-dimethylmethylene blue) dye solution
-
Chondroitin sulfate standard solution
-
Microplate reader
Procedure:
-
Sample Collection:
-
Culture Medium: Collect the culture medium to measure secreted sGAGs.
-
Cell Layer: To measure cell-associated sGAGs, wash the cell layer with PBS and digest with papain digestion buffer at 60°C for 60 minutes or until the cell layer is solubilized.
-
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of the chondroitin sulfate standard (e.g., 0.5 to 20 µg/mL).
-
Assay:
-
In a 96-well plate, add 20 µL of each sample or standard to the wells.
-
Add 200 µL of DMMB dye solution to each well.
-
Shake the plate for 5 seconds.
-
-
Absorbance Measurement: Immediately read the absorbance at 525 nm using a microplate reader. The absorbance is proportional to the amount of sGAGs in the sample.
Collagen Synthesis Quantification
This protocol outlines a general approach for quantifying collagen production by chondrocytes, often focusing on Type II collagen, which is predominant in cartilage. Quantification can be achieved through methods like ELISA or by measuring the hydroxyproline content, an amino acid abundant in collagen.
Materials:
-
Chondrocyte cultures
-
Reagents for cell lysis and protein extraction
-
Collagen Type II ELISA kit or reagents for hydroxyproline assay (e.g., hydrochloric acid, chloramine-T, Ehrlich's reagent)
-
Spectrophotometer or microplate reader
Procedure (Hydroxyproline Assay):
-
Sample Hydrolysis: Hydrolyze the cell lysate or extracellular matrix samples in 6M HCl at 110°C for 18-24 hours to break down proteins into their constituent amino acids.
-
Oxidation: Neutralize the hydrolysate and incubate with a Chloramine-T solution to oxidize the hydroxyproline.
-
Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60°C to develop a colored product.
-
Absorbance Measurement: Measure the absorbance at approximately 550-560 nm.
-
Quantification: Determine the hydroxyproline concentration from a standard curve prepared with known concentrations of hydroxyproline. The total collagen content can be estimated based on the assumption that hydroxyproline constitutes about 13.5% of collagen by weight.
Mandatory Visualizations
Signaling Pathway: Glucosamine's Anti-inflammatory Effect
Caption: Glucosamine's inhibition of the NF-κB signaling pathway.
Experimental Workflow: In Vitro Comparison of Glucosamine Derivatives
Caption: Workflow for comparing GlcN·HCl and GlcNAc effects.
Logical Relationship: Differential Cellular Uptake and Metabolic Fate
Caption: Differential uptake of glucosamine forms by chondrocytes.
References
Safety Operating Guide
Proper Disposal of Glucosamine-2-13C Hydrochloride: A Safety and Operations Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Glucosamine-2-13C hydrochloride. As a trusted partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, ensuring the safety of your personnel and the protection of our environment.
This compound is a stable, non-radioactive isotopically labeled compound. As such, its disposal protocol aligns with that of the unlabeled parent compound, D-Glucosamine hydrochloride, which is not classified as a hazardous substance.[1][2][3] However, adherence to proper laboratory waste management practices is mandatory.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure the following personal protective equipment is worn and safety measures are in place:
| Protective Equipment | Specifications and Remarks |
| Eye Protection | Wear safety glasses with side shields or goggles.[4] |
| Hand Protection | Wear protective gloves, such as butyl rubber or Viton™ gloves.[4] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is needed. If dust is generated, use a dust respirator. |
| Ventilation | Use in a well-ventilated area. Local and general ventilation is recommended. |
| Hygiene | Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Handle in accordance with good industrial hygiene and safety practice. |
II. Step-by-Step Disposal Protocol
Follow this procedure for the disposal of unused this compound and its empty containers:
-
Initial Assessment : Confirm that the waste is solely this compound and not mixed with any hazardous materials. If it is mixed with other chemicals, the disposal procedure must account for the hazards of all components.
-
Containerization of Unused Product :
-
For spills, sweep or vacuum up the solid material and place it in a clean, dry, and properly labeled container for disposal. Avoid generating dust.
-
For unused product, it should be disposed of in its original container if possible, or transferred to a suitable, sealed container.
-
-
Labeling : The waste container must be clearly labeled. While not classified as hazardous, it is good practice to label it with the chemical name: "this compound".
-
Waste Stream : Dispose of the contained solid waste in accordance with your institution's and local regulations for non-hazardous chemical waste. Do not empty into drains or sewers .
-
Contaminated Packaging : Do not reuse empty containers. Dispose of them in the same manner as the unused product, ensuring they are empty.
-
Consultation : It is imperative to consult with your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal company to ensure compliance with all local, state, and federal regulations.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Glucosamine-2-13C hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate and essential safety protocols, operational plans, and disposal information for Glucosamine-2-13C hydrochloride, a stable isotope-labeled compound. Adherence to these procedures will minimize risk and ensure safe and consistent handling.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. The required level of protection depends on the specific laboratory procedures being performed.
| PPE Category | Recommended Equipment for Handling this compound |
| Eye Protection | Safety glasses with side shields are required for all personnel and visitors in areas where chemicals are stored or used.[1] |
| Hand Protection | Standard laboratory gloves, such as nitrile or butyl rubber, should be worn to prevent skin contact.[2][3] Gloves should be inspected before use and changed frequently, especially if contaminated.[1][4] |
| Body Protection | A laboratory coat is mandatory to protect clothing and skin from potential splashes and spills. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is generally not required. If dust formation is likely or ventilation is poor, a particulate filter respirator may be necessary. |
Handling and Disposal Workflow
A systematic approach to handling and disposal is critical for laboratory safety. The following diagram outlines the procedural flow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
Experimental Protocols: Safe Handling Procedures
The following protocols provide step-by-step guidance for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Before beginning any work, ensure that the work area is clean and uncluttered.
-
Locate and review the Safety Data Sheet (SDS) for D-Glucosamine hydrochloride.
-
Put on all required personal protective equipment as specified in the table above, including a lab coat, safety glasses, and gloves.
2. Weighing and Aliquoting:
-
Conduct all weighing and handling of the powdered compound in a well-ventilated area to minimize inhalation exposure.
-
Use a spatula to handle the powder, taking care to avoid generating dust.
-
After dispensing the required amount, securely seal the container to prevent spills and contamination.
3. Dissolving the Compound:
-
When preparing a solution, add the solvent to the powder slowly to prevent splashing.
-
If necessary, use a vortex mixer or sonicator to facilitate dissolution.
4. Storage:
-
Store this compound in its original, tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
5. Post-Handling:
-
Thoroughly clean the work area and any equipment used during the procedure.
-
Properly remove and dispose of gloves to avoid cross-contamination.
-
Always wash your hands with soap and water after handling chemicals, even if gloves were worn.
6. Disposal Plan:
-
Glucosamine hydrochloride is generally not classified as a hazardous substance.
-
Dispose of unused material and contaminated disposable labware (e.g., plastic tubes, pipette tips) as non-hazardous laboratory waste, in accordance with local, state, and federal regulations.
-
Consult your institution's environmental health and safety office for specific disposal guidelines. Empty containers should be rinsed and have their labels defaced before being discarded.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
